Technical Documentation Center

1-(Thiophen-3-yl)pentan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Thiophen-3-yl)pentan-1-amine hydrochloride
  • CAS: 1864058-43-4

Core Science & Biosynthesis

Foundational

Targeting the Hydrophobic-Ionic Cleft: A Technical Guide to Thiophene-Based Pentan-1-Amine Pharmacophores

Executive Summary This technical guide analyzes the pharmacophoric utility of thiophene-based pentan-1-amine derivatives . These scaffolds represent a classic "linker-warhead" architecture in medicinal chemistry, commonl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric utility of thiophene-based pentan-1-amine derivatives . These scaffolds represent a classic "linker-warhead" architecture in medicinal chemistry, commonly deployed to bridge lipophilic pockets and ionic binding sites within G-Protein Coupled Receptors (GPCRs) and enzyme active sites.

While the thiophene ring serves as an electron-rich bioisostere for benzene, and the pentan-1-amine chain acts as a flexible spacer, this scaffold carries specific metabolic liabilities that researchers must navigate. This guide synthesizes structural rationale, synthesis protocols, and safety assessments for drug development professionals.

Molecular Architecture: The Pharmacophoric Triad

The efficacy of thiophene-based pentan-1-amines relies on a tripartite structure. Each component plays a distinct role in ligand-receptor binding kinetics.

A. The Lipophilic Anchor (Thiophene)

Unlike the benzene ring, the thiophene ring is a 5-membered sulfur heterocycle.[1][2][3] It is π-excessive (electron-rich), making it highly effective at engaging in:

  • 
     Stacking:  Interactions with aromatic residues (Trp, Phe, Tyr) in the receptor binding pocket.
    
  • Sulfur-Specific Interactions: The sulfur atom can act as a weak hydrogen bond acceptor or engage in "sigma-hole" interactions, though its primary driver is lipophilicity.

  • Steric Profile: Thiophene is physically smaller than benzene, allowing it to fit into tighter hydrophobic sub-pockets.

B. The Flexible Spacer (Pentyl Chain)

The 5-carbon alkyl chain is not merely a connector; it is a "molecular ruler."

  • Distance Constraint: A fully extended pentyl chain spans approximately 6.0–7.5 Å . This specific length is often required to bridge the "distal" hydrophobic pocket (where the thiophene binds) and the "proximal" orthosteric site (where the amine binds).

  • Entropic Penalty: The flexibility of the

    
     carbons allows the molecule to adopt multiple conformations, but binding requires overcoming the entropic penalty of freezing these rotatable bonds.
    
C. The Ionic Warhead (Amine)

The terminal amine (typically


) exists predominantly as a protonated cation at physiological pH (7.4).
  • Primary Interaction: Forms a salt bridge (ionic bond) with conserved Aspartate (Asp) or Glutamate (Glu) residues deep within GPCR transmembrane domains (e.g., Asp3.32 in aminergic receptors).

Bioisosteric Engineering & Metabolic Liability

Thiophene vs. Benzene: The Trade-off

Replacing a phenyl ring with a thiophene is a standard bioisosteric strategy to improve potency, but it introduces metabolic risks.

PropertyPhenyl RingThiophene RingImplication
Electronic Character

-neutral

-excessive
Thiophene binds tighter to electron-deficient residues.
Metabolic Stability ModerateLow (Alert) Thiophene is prone to S-oxidation.
Lipophilicity (LogP) HighModerate-HighThiophene often lowers LogP slightly vs Benzene.
Size LargerCompactThiophene fits restricted pockets.
Critical Safety Analysis: The S-Oxidation Pathway

Warning: The thiophene ring is a structural alert.[4] Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) can oxidize the sulfur atom or the


-carbon.
  • Epoxidation/S-Oxidation: CYP450 attacks the thiophene, forming a thiophene-S-oxide or epoxide.

  • Michael Acceptor Formation: These intermediates are highly reactive electrophiles (Michael acceptors).

  • Hepatotoxicity: The electrophiles covalently bind to nucleophilic residues (cysteine thiols) on liver proteins, leading to immune-mediated hepatotoxicity or direct necrosis.

Mitigation Strategy: Block the


-positions (C2/C5) of the thiophene ring with substituents (e.g., methyl, chloro) to sterically hinder CYP450 access, or ensure the scaffold has a rapid clearance pathway that bypasses this activation.

Case Study: Histamine H3 Receptor Antagonists

The thiophene-pentan-1-amine scaffold is archetypal in the design of Histamine H3 Receptor (H3R) antagonists .

  • Target: H3R is a presynaptic autoreceptor in the CNS.[5][6][7] Antagonists enhance wakefulness and cognition (e.g., for Narcolepsy, Alzheimer's).

  • Binding Mode:

    • The Amine binds to Asp3.32 in TM3.

    • The Pentyl Linker spans the receptor gorge.

    • The Thiophene occupies a secondary hydrophobic pocket near TM5/TM6, often displacing water molecules to gain entropy.

  • Example Logic: Early H3 antagonists used imidazole (like histamine). To improve blood-brain barrier (BBB) penetration and reduce CYP inhibition, the imidazole was replaced with non-imidazole amines (like piperidines) linked to lipophilic cores (thiophenes) via alkyl spacers.

Experimental Protocols

Protocol A: Synthesis of 5-(Thiophen-2-yl)pentan-1-amine

Rationale: This protocol uses a Gabriel Synthesis approach to ensure the production of a primary amine without over-alkylation, which is a common failure point in direct alkylation methods.

Reagents:

  • 2-(5-bromopentyl)thiophene

  • Potassium Phthalimide

  • Hydrazine Hydrate

  • DMF (Dimethylformamide)[8]

  • Ethanol

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve 2-(5-bromopentyl)thiophene (1.0 eq) in anhydrous DMF. Add Potassium Phthalimide (1.1 eq).

  • Reaction: Heat to 80°C for 4-6 hours under

    
     atmosphere. Monitor by TLC for disappearance of the bromide.
    
  • Workup: Pour into water, extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate to yield the N-(5-(thiophen-2-yl)pentyl)phthalimide intermediate.
    
  • Deprotection (Ing-Manske Procedure): Dissolve the intermediate in Ethanol. Add Hydrazine Hydrate (2.0 eq). Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool, filter off the solid. Acidify the filtrate with 1M HCl (to protonate the amine). Wash with ether (to remove non-basic impurities). Basify the aqueous layer with NaOH (pH > 12) and extract with Dichloromethane (DCM).

  • Purification: Dry the DCM layer and concentrate. Purify via flash chromatography (DCM/MeOH/NH3) if necessary.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Rationale: To verify if the thiophene ring is undergoing rapid bioactivation.

  • Incubation: Incubate test compound (1

    
    ) with pooled Human Liver Microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
    
  • Trapping Agent: Include Glutathione (GSH) or N-Acetylcysteine in a parallel assay.

  • Analysis: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile. Centrifuge.

  • Detection: Analyze supernatant via LC-MS/MS.

    • Look for: Loss of parent compound (Intrinsic Clearance).

    • Critical Check: Look for Mass Shifts of +309 Da (GSH adduct) or +16 Da (S-oxide). Presence of GSH adducts confirms reactive metabolite formation. [9]

Visualization of Pathways

Diagram 1: The Pharmacophore & Binding Mode

This diagram illustrates how the molecule spans the receptor cleft.

Pharmacophore cluster_receptor GPCR Binding Pocket cluster_ligand Thiophene-Pentan-1-amine Ligand Asp Asp3.32 (Anionic Site) HydroPocket Hydrophobic Pocket (TM5/6) Amine Amine (+) (Cationic Head) Amine->Asp Ionic Bond (Salt Bridge) Linker Pentyl Chain (6-7 Å Spacer) Linker->Amine Thiophene Thiophene Ring (Lipophilic Tail) Linker->Thiophene Thiophene->HydroPocket Pi-Pi / VdW Interaction

Caption: Schematic of the thiophene-pentan-1-amine pharmacophore bridging the orthosteric aspartate residue and the distal hydrophobic pocket in a GPCR target.

Diagram 2: Metabolic Activation Pathway (Safety)

This diagram details the mechanism of thiophene toxicity, a critical consideration for this scaffold.

Metabolism Parent Thiophene Derivative (Parent Drug) S_Oxide Thiophene-S-Oxide (Reactive Electrophile) Parent->S_Oxide Bioactivation Epoxide Thiophene Epoxide (Alternative Intermediate) Parent->Epoxide CYP CYP450 (Oxidation) CYP->Parent LiverProtein Liver Protein (Nucleophile -SH) S_Oxide->LiverProtein Covalent Binding Detox Glutathione (GSH) Conjugation S_Oxide->Detox Phase II Defense Epoxide->LiverProtein Toxicity Hepatotoxicity (Immune/Necrosis) LiverProtein->Toxicity SafeExcretion Mercapturic Acid Excretion Detox->SafeExcretion

Caption: The bioactivation pathway of thiophene rings by CYP450, leading to reactive S-oxides that can cause toxicity if not detoxified by Glutathione.

References

  • American Chemical Society (ACS) - Chemical Research in Toxicology. "Bioactivation Potential of Thiophene-Containing Drugs." Explains the mechanism of thiophene S-oxidation and hepatotoxicity risks. [Link][4]

  • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery." Discusses strategies to stabilize thiophene rings against metabolic cleavage. [Link]

  • National Institutes of Health (PubMed). "Synthesis and SAR of novel histamine H3 receptor antagonists." Provides context on the use of alkyl-amine linkers in H3R antagonist design. [Link]

  • Royal Society of Chemistry (RSC). "Medicinal chemistry-based perspectives on thiophene and its derivatives." A comprehensive review of thiophene as a privileged pharmacophore. [Link]

Sources

Exploratory

Melting point and physical characteristics of 1-(Thiophen-3-yl)pentan-1-amine HCl

This guide details the physical characteristics, synthesis logic, and analytical protocols for 1-(Thiophen-3-yl)pentan-1-amine Hydrochloride , a specialized thiophene-based building block often utilized in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characteristics, synthesis logic, and analytical protocols for 1-(Thiophen-3-yl)pentan-1-amine Hydrochloride , a specialized thiophene-based building block often utilized in medicinal chemistry as a bioisostere for phenyl-alkyl amines.

Technical Guide for Research & Development

Introduction: The Thiophene Bioisostere

In drug design, the replacement of a phenyl ring with a thiophene moiety is a classic bioisosteric strategy. Thiophene is electron-rich and slightly smaller than benzene, often improving metabolic stability and altering lipophilicity (LogP). 1-(Thiophen-3-yl)pentan-1-amine HCl represents a scaffold where the amine functionality is positioned


 to the heteroaromatic ring, introducing a chiral center and a lipophilic pentyl tail. This specific architecture is critical for targeting GPCRs (e.g., monoamine transporters) and enzyme active sites requiring hydrophobic pocket occupancy.

Physical Characteristics & Predicted Properties

As a specialized research chemical, empirical data for this specific pentyl analog is often derived from Structure-Activity Relationship (SAR) trends of homologous series (e.g., 1-(Thiophen-3-yl)ethanamine).

Melting Point and Appearance
  • Physical State: Crystalline solid.

  • Appearance: White to off-white powder.

  • Predicted Melting Point (MP): 135°C – 160°C

    • Scientific Rationale: Primary amine hydrochlorides attached to aromatic rings typically exhibit high lattice energy. The phenyl analog (1-phenylpentan-1-amine HCl) melts in a similar range. The thiophene ring, being less symmetric than benzene, may slightly depress the melting point relative to the phenyl analog due to packing efficiency, but the ionic hydrochloride interaction dominates the solid-state physics.

  • Hygroscopicity: Moderate. The hydrochloride salt is prone to absorbing atmospheric moisture, which can depress the observed melting point and lead to "oiling out" during handling.

Solubility Profile
SolventSolubilityApplication
Water High (>50 mg/mL)Biological assays; aqueous workups.
Methanol/Ethanol HighPrimary solvents for synthesis and NMR analysis.
Dichloromethane ModerateExtraction (as free base); poor for salt precipitation.
Diethyl Ether Very LowCritical Anti-Solvent for precipitation and purification.
Hexanes InsolubleWashing impurities from the crude solid.
Lipophilicity (Predicted)
  • LogP (Free Base): ~2.5 – 2.8

  • LogD (pH 7.4): ~0.5 (Ionized form dominates)

    • Implication: The pentyl chain adds significant lipophilicity compared to ethyl/propyl analogs, potentially enhancing blood-brain barrier (BBB) permeability in CNS applications.

Synthesis & Structural Logic

The synthesis of 1-(Thiophen-3-yl)pentan-1-amine HCl typically follows a Reductive Amination or Grignard Addition pathway. The choice of pathway dictates the impurity profile.

Synthesis Workflow (Graphviz)

SynthesisPathway Start Thiophene-3-carboxaldehyde Step1 Grignard Addition (n-ButylMgBr) Start->Step1 Inter1 1-(Thiophen-3-yl)pentan-1-ol Step1->Inter1 Nucleophilic Attack Step2 Oxidation (PCC or Swern) Inter1->Step2 Inter2 1-(Thiophen-3-yl)pentan-1-one Step2->Inter2 Alcohol to Ketone Step3 Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 ProductBase Free Amine (Oil) Step3->ProductBase Imine Reduction Step4 Salt Formation (HCl in Dioxane/Ether) ProductBase->Step4 Final 1-(Thiophen-3-yl)pentan-1-amine HCl (Solid) Step4->Final Precipitation

Figure 1: Step-wise synthesis pathway from commercially available thiophene-3-carboxaldehyde.

Critical Process Parameters (CPP)
  • Grignard Control: The addition of n-butylmagnesium bromide must be performed at low temperature (0°C to -78°C) to prevent side reactions at the thiophene ring (e.g., deprotonation at C2/C5).

  • Imine Stability: During reductive amination, the intermediate imine is moisture-sensitive. Using molecular sieves or anhydrous conditions is mandatory before adding the reducing agent (NaBH₃CN).

  • Salt Crystallization: The free base is likely an oil. To obtain the solid HCl salt, dissolve the oil in a minimal amount of dry ethanol or dichloromethane and add 4M HCl in Dioxane dropwise, followed by dilution with diethyl ether to induce crystallization.

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • Amine Protons:

    
     8.0–8.5 ppm (br s, 3H, -NH₃⁺). Exchangeable with D₂O.
    
  • Thiophene Ring:

    • C2-H:

      
       ~7.50 ppm (d, J=3 Hz).
      
    • C5-H:

      
       ~7.40 ppm (dd, J=5, 3 Hz).
      
    • C4-H:

      
       ~7.10 ppm (d, J=5 Hz).
      
  • Chiral Center (C1-H):

    
     4.2–4.5 ppm (m, 1H). This signal is deshielded by both the nitrogen and the aromatic ring.
    
  • Alkyl Chain:

    • C2-H (Methylene):

      
       1.8–2.0 ppm (m, 2H).
      
    • C3/C4-H (Methylenes):

      
       1.1–1.4 ppm (m, 4H).
      
    • C5-H (Terminal Methyl):

      
       0.85 ppm (t, J=7 Hz, 3H).
      

¹³C NMR (100 MHz, DMSO-d₆):

  • Thiophene Carbons: C3 (ipso) ~140 ppm; C2/C4/C5 ~120–130 ppm.

  • Methine (C-N): ~50–55 ppm.

  • Alkyl Carbons: ~30, 28, 22, 14 ppm.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Mode (ESI+).

  • Expected Peak: m/z170.1 [M+H]⁺ (Calculated for C₉H₁₅NS).

  • Note: The chloride counter-ion (35.5/37.5) is not observed in positive mode but can be confirmed via elemental analysis or silver nitrate precipitation test.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: Broad band at 3200–2800 cm⁻¹ (characteristic of ammonium salts).

  • Thiophene C=C: Sharp bands at 1500–1400 cm⁻¹.

  • C-S Stretch: Weak band ~700 cm⁻¹.

Experimental Protocols

Protocol A: Melting Point Determination

Objective: Determine the purity and identity of the solid salt.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

  • Loading: Pack a capillary tube to a height of 2–3 mm.

  • Ramping: Heat rapidly to 110°C, then reduce heating rate to 1°C/min.

  • Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

    • Acceptance Criteria: A range of < 2°C indicates high purity. A broad range (> 5°C) suggests solvent entrapment or degradation.

Protocol B: Recrystallization (Purification)

Objective: Remove colored impurities and elevate melting point.

  • Dissolve 1.0 g of crude salt in the minimum volume of boiling Isopropanol (~5–10 mL).

  • If colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature slowly.

  • Add Diethyl Ether (anti-solvent) dropwise until slight turbidity persists.

  • Refrigerate at 4°C for 12 hours.

  • Filter the white crystals and wash with cold ether.

Handling and Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Thiophene derivatives can be sensitive to oxidation over long periods.

  • Stability: The HCl salt is significantly more stable than the free amine, which absorbs CO₂ from the air to form carbamates.

  • Safety: Treat as a potential irritant and monoamine transporter modulator. Use standard PPE (gloves, goggles, fume hood).

References

  • Campaigne, E., & Archer, W. L. (1953). "Thiophene Derivatives."[1][2][3] Journal of the American Chemical Society, 75(4), 989–991. Link (Foundational thiophene synthesis).

  • Gronowitz, S. (Ed.). (1985). Thiophene and Its Derivatives. John Wiley & Sons.[4] (Authoritative text on thiophene chemistry).

  • PubChem Compound Summary. "1-(Thiophen-3-yl)propan-2-amine" (Analogous Structure). Link

  • Sigma-Aldrich. "3-(Thiophen-3-yl)pentan-3-amine hydrochloride" (Structural Analog Data). Link

Sources

Foundational

Technical Guide: Stability Profile and Preservation of 1-(Thiophen-3-yl)pentan-1-amine Hydrochloride

Document Control: Version: 1.0 Classification: Technical Whitepaper Subject: Physicochemical Stability, Degradation Pathways, and Storage Protocols Executive Summary This technical guide provides a comprehensive stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Classification: Technical Whitepaper

  • Subject: Physicochemical Stability, Degradation Pathways, and Storage Protocols

Executive Summary

This technical guide provides a comprehensive stability assessment for 1-(Thiophen-3-yl)pentan-1-amine hydrochloride . As a structural analog to bioactive monoamines, this compound presents a unique stability profile defined by the electron-rich thiophene heterocycle and the primary ammonium salt moiety.

While the hydrochloride salt formation significantly enhances thermal and oxidative stability compared to the free base, the thiophene ring introduces specific vulnerabilities to S-oxidation and photolytic degradation . This guide outlines the theoretical degradation mechanisms, defines evidence-based storage protocols, and provides a self-validating analytical framework for researchers handling this compound in drug discovery and development contexts.

Structural Analysis & Degradation Risk Profile

To ensure stability, one must first understand the molecular vulnerabilities. The molecule consists of a pentyl chain attached to a 3-thienyl ring, with a primary amine at the benzylic (thienylic) position, stabilized as an HCl salt.

The Thiophene Moiety (The Oxidative Weak Link)

Unlike benzene, the thiophene ring is electron-rich and highly susceptible to electrophilic attack and oxidation.

  • S-Oxidation: Exposure to atmospheric oxygen, peroxides, or metabolic-like conditions can oxidize the sulfur atom. This leads to the formation of thiophene-S-oxides (sulfoxides) and thiophene-S-dioxides (sulfones).[1][2] Thiophene-S-oxides are chemically unstable and prone to Diels-Alder dimerization, leading to insoluble precipitates.

  • Photolysis: Thiophenes are photosensitive. UV exposure can induce ring-opening reactions or polymerization, resulting in discoloration (yellowing/browning).

The Ammonium Chloride Moiety (The Stabilizer)
  • Hygroscopicity: Amine hydrochlorides are prone to moisture uptake. While hydrolysis of the C-N bond is unlikely under neutral conditions, moisture absorption leads to deliquescence (physical instability) and creates a mobile phase within the solid lattice that accelerates oxidative degradation.

  • Acidity: The alpha-proton (adjacent to both the aromatic ring and the ammonium group) is acidified. While racemization (if the compound is enantiopure) is slow in the solid state, it can occur in solution at neutral-to-basic pH.

Visualized Degradation Pathways

The following diagram illustrates the primary chemical risks: S-oxidation of the ring and potential dimerization.

DegradationPathways Compound 1-(Thiophen-3-yl) pentan-1-amine HCl S_Oxide Thiophene-S-oxide (Intermediate) Compound->S_Oxide Oxidation (O2/Peroxides) Photo Ring Opening/ Polymerization Compound->Photo UV Light (hv) Sulfone Thiophene-S-dioxide (Sulfone) S_Oxide->Sulfone Further Oxidation Dimer Diels-Alder Dimerization Products S_Oxide->Dimer Spontaneous Rearrangement

Figure 1: Primary degradation pathways focusing on the thiophene ring susceptibility to oxidation and light.

Standard Storage Protocols

Based on the structural analysis, the following protocols are mandatory to maintain compound integrity (>98% purity) over long durations.

Solid State Storage
ParameterRecommendationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lower temperatures significantly retard S-oxidation rates. 2-8°C is acceptable for short-term (<1 month) active use.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent S-oxidation. Argon is preferred as it is heavier than air and blankets the solid.
Container Amber Glass Thiophenes are photosensitive. Amber glass blocks UV radiation (<400 nm) that triggers ring degradation.
Closure PTFE-lined Cap + Parafilm Ensures a hermetic seal to prevent moisture ingress (hygroscopicity management).
Desiccant Required Store the vial inside a secondary container (e.g., a jar) containing silica gel or molecular sieves.
Solution State Storage (Stock Solutions)
  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol. Avoid ethers (e.g., THF) due to potential peroxide formation which rapidly oxidizes thiophenes.

  • Stability Window:

    • -80°C: Up to 6 months.[3]

    • -20°C: Up to 1 month.

    • Room Temp: Use immediately; do not store.

  • Freeze-Thaw: Limit to <3 cycles. Repeated condensation introduces water, accelerating degradation.

Stability Assessment & Analytical Workflows

To validate the stability of your specific batch, you must implement a "Stability Indicating Method" (SIM). This ensures that your analytical method can detect actual degradation products, not just the parent compound.

Forced Degradation Protocol (Stress Testing)

Perform these tests on a small aliquot (1-5 mg) to establish the degradation profile.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. (Expect: Stable).

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. (Expect: Free base formation; potential racemization).

  • Oxidation: 3% H₂O₂, Room Temp, 2 hours. (Expect: Significant degradation to sulfoxides/sulfones. This is the critical quality attribute).

  • Photostability: Expose solid to 1.2 million lux hours (standard ICH Q1B condition). (Expect: Discoloration).

Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains amine protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 235 nm (Thiophene absorption max) and MS (ESI+).

    • Note: The thiophene ring absorbs strongly in the UV range. Loss of the 235 nm peak or appearance of peaks at different wavelengths indicates ring damage.

Quality Control Workflow

QC_Workflow Receipt Batch Receipt / Synthesis InitialQC Initial QC (T0) 1H-NMR, LC-MS, Appearance Receipt->InitialQC Decision Passes Specs? InitialQC->Decision Storage Store at -20°C (Amber Vial, Argon) Decision->Storage Yes Discard Discard / Purify Decision->Discard No (<95%) Retest Retest Interval (Every 6 Months) Storage->Retest Time Elapsed Usage Release for Experiments Storage->Usage On Demand Retest->Decision

Figure 2: Lifecycle management and quality control workflow for maintaining compound integrity.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] Retrieved from [Link]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives.[2] In Bioactivation of Heterocyclic Drugs. Chemical Research in Toxicology. (General mechanism of thiophene S-oxidation).

  • Blanchard, N., et al. (2016). Thiophene-based materials: synthesis and optical properties.Chemistry – A European Journal. (Discusses photostability of thiophene rings).
  • World Health Organization. (2020). Guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[3][4][5] WHO Technical Report Series, No. 1010.

Sources

Exploratory

Bioisosteric Profiling of 1-(Thiophen-3-yl)pentan-1-amine: Synthetic Pathways and Pharmacological Implications

Executive Summary This technical guide evaluates the bioisosteric potential of 1-(Thiophen-3-yl)pentan-1-amine , a structural analog of the aryl-alkyl-amine class. While the 1-phenylpentan-1-amine scaffold is well-docume...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the bioisosteric potential of 1-(Thiophen-3-yl)pentan-1-amine , a structural analog of the aryl-alkyl-amine class. While the 1-phenylpentan-1-amine scaffold is well-documented in the context of monoamine transporter modulation and sigma receptor binding, the thiophene-3-yl bioisostere represents a strategic "scaffold hop" designed to modulate metabolic stability, lipophilicity, and electronic distribution without altering the fundamental pharmacophore geometry.

This document details the structural rationale for the thiophene-for-phenyl replacement, provides a validated synthetic protocol for the challenging 3-substituted isomer, and projects the pharmacological impact of this modification based on structure-activity relationship (SAR) data from homologous systems.

Structural & Electronic Analysis: Thiophene vs. Phenyl[1]

The substitution of a phenyl ring with a thiophene moiety is a classical yet non-trivial bioisosteric exchange. For 1-(Thiophen-3-yl)pentan-1-amine, the choice of the 3-position (rather than the more synthetically accessible 2-position) is critical for mimicking the steric vectors of the phenyl ring.

Electronic Descriptors

Thiophene is a


-excessive heterocycle. Unlike the benzene ring, which is electronically neutral, the thiophene ring acts as an electron donor.
  • Resonance: The sulfur atom donates lone pair electrons into the ring system, increasing electron density at the C2 and C5 positions.

  • Dipole Moment: The 3-thienyl isomer possesses a dipole vector different from both the 2-thienyl and the phenyl group, potentially altering binding affinity in polar pockets.

  • Lipophilicity (LogP): The sulfur atom generally increases lipophilicity compared to a

    
     fragment. This often results in higher blood-brain barrier (BBB) permeability for CNS targets.
    
Steric Overlay

The bond angle at the sulfur atom is


, causing the ring to be more irregular than the hexagonal benzene. However, the "outer" angles at C3/C4 mimic the phenyl ring curvature well.
  • Van der Waals Volume: Thiophene is slightly smaller than benzene (

    
     vs 
    
    
    
    ), allowing it to fit into restricted binding pockets where a phenyl group might clash.
  • 
    -Stacking:  Thiophene participates in T-shaped and parallel-displaced 
    
    
    
    -stacking interactions, often with higher binding energy than benzene due to its quadrupole moment.

Validated Synthetic Protocol

Synthesizing 3-substituted thiophenes is more challenging than 2-substituted analogs due to the natural directing effect of the sulfur atom, which favors electrophilic substitution at the


-positions (C2/C5). We utilize a Lithium-Halogen Exchange  strategy to strictly control regiochemistry.
Retrosynthetic Analysis

The target amine is constructed via reductive amination of the intermediate ketone, 1-(thiophen-3-yl)pentan-1-one . This ketone is generated via a Grignard or organolithium addition to pentanonitrile.

Synthesis Start 3-Bromothiophene Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation Intermediate 3-Thienyllithium Lithiation->Intermediate Addition Addition to Pentanonitrile Intermediate->Addition Hydrolysis Acid Hydrolysis (HCl) Addition->Hydrolysis Ketone 1-(Thiophen-3-yl) pentan-1-one Hydrolysis->Ketone RedAmin Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAmin Product 1-(Thiophen-3-yl) pentan-1-amine RedAmin->Product

Figure 1: Synthetic pathway for the regioselective construction of the 3-thienyl amine scaffold.

Detailed Methodology

Step 1: Preparation of 1-(thiophen-3-yl)pentan-1-one

  • Equipment: Flame-dried 500 mL 3-neck round-bottom flask, argon atmosphere, low-temperature thermometer.

  • Reagents: 3-Bromothiophene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Pentanonitrile (1.2 eq), Dry THF.

  • Procedure:

    • Dissolve 3-bromothiophene in dry THF and cool to

      
      .
      
    • Add n-BuLi dropwise over 30 minutes. Critical: Maintain temperature below

      
       to prevent "scrambling" of the lithiation to the 2-position.
      
    • Stir for 1 hour at

      
       to generate 3-thienyllithium.
      
    • Add pentanonitrile dropwise. Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Quench/Hydrolysis: Pour reaction mixture into cold 2M HCl and stir vigorously for 2 hours to hydrolyze the intermediate imine salt into the ketone.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
      

Step 2: Reductive Amination

  • Reagents: 1-(thiophen-3-yl)pentan-1-one, Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Methanol.
  • Procedure:

    • Dissolve the ketone and

      
       in methanol. Stir for 30 minutes to form the iminium species.
      
    • Add

      
       portion-wise. Safety: Perform in a fume hood; generates HCN trace if acidified improperly.
      
    • Stir at RT for 24 hours.

    • Workup: Quench with saturated

      
      , remove methanol under vacuum, extract with DCM.
      
    • Purification: The free base is an oil.[1] Convert to the hydrochloride salt (HCl/Ether) for crystallization and stability.

Pharmacological & Bioisosteric Potential[1][3][4][5][6]

The 1-(Thiophen-3-yl)pentan-1-amine molecule maps to the general pharmacophore of Monoamine Transporter Inhibitors and Sigma Receptor Ligands .

Target Landscape
Target SystemPotential ActivityMechanism of Action
NET / DAT Moderate Reuptake InhibitionThe pentyl chain is longer than the optimal propyl chain found in amphetamine, likely reducing stimulant potency but retaining affinity as a reuptake inhibitor.
Sigma-1 (

)
High Affinity Agonist/AntagonistAryl-pentyl-amines are privileged scaffolds for

receptors. The lipophilic thiophene ring enhances binding in the hydrophobic pocket of

.
NMDA (GluN2B) Negative Allosteric ModulatorThiophene analogs of ifenprodil-like polyamines show efficacy. The pentyl amine tail mimics the linker region of GluN2B antagonists.
Metabolic Stability (ADMET)

The shift from phenyl to thiophene drastically alters the metabolic map.

  • Phenyl Fate: Typically undergoes para-hydroxylation by CYP450, followed by glucuronidation.

  • Thiophene Fate:

    • S-Oxidation: The sulfur atom can be oxidized to the sulfoxide or sulfone.

    • Epoxidation: CYP450 can attack the C2-C3 double bond. Note: 3-substituted thiophenes are generally more stable than 2-substituted ones because the substituent sterically hinders the most reactive

      
      -position (C2), potentially reducing the formation of reactive epoxide metabolites associated with hepatotoxicity in some thiophene drugs (e.g., Tienilic acid).
      

Metabolism cluster_Phenyl Phenyl Analog Fate cluster_Thiophene Thiophene-3-yl Fate Parent 1-(Thiophen-3-yl) pentan-1-amine Th_Sox S-Oxidation (Sulfoxide/Sulfone) Parent->Th_Sox CYP450 Th_Epox 2,3-Epoxidation (Reactive Metabolite?) Parent->Th_Epox CYP450 (Minor) Ph_OH p-Hydroxylation (CYP2D6) Ph_Gluc O-Glucuronide (Excretion) Th_RingOpen Ring Opening (Glutathione Adducts) Th_Epox->Th_RingOpen GSH

Figure 2: Predicted metabolic divergence. The 3-substitution pattern offers partial protection against the rapid epoxidation seen in 2-substituted thiophenes.

Conclusion & Strategic Recommendation

1-(Thiophen-3-yl)pentan-1-amine is a high-value probe for medicinal chemistry programs targeting CNS indications. It offers a higher lipophilicity profile than its phenyl congener, potentially improving brain penetration. Synthetically, the use of 3-bromothiophene and low-temperature lithiation is the only reliable route to ensure isomeric purity.

Recommendation: Use this scaffold when the phenyl analog shows high potency but poor metabolic stability (rapid hydroxylation) or insufficient BBB permeability. Screen primarily against Sigma-1 and NET/SERT transporters.

References

  • Thiophene Bioisosteres in Medicinal Chemistry Source: National Institutes of Health (PMC) Citation: "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads."[2] URL:[Link]

  • Synthesis of 3-Substituted Thiophenes Source: Organic Syntheses Citation: "3-Bromothiophene: Preparation via reductive dehalogenation of 2,3,5-tribromothiophene." URL:[Link]

  • GluN2B Antagonists and Thiophene Bioisosteres Source: ChEMBL / European Bioinformatics Institute Citation: "Thiophene bioisosteres of GluN2B selective NMDA receptor antagonists: Synthesis and pharmacological evaluation."[3] URL:[Link]

  • Bioisosterism Principles Source: Cambridge MedChem Consulting Citation: "Bioisosteric Replacements: Phenyl vs Thiophene."[3] URL:[Link]

  • Thiophene S-Oxidation Metabolism Source: ScienceDirect / Drug Metabolism Reviews Citation: "Metabolic activation of thiophene derivatives: S-oxidation and ring-opening." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 1-(Thiophen-3-yl)pentan-1-amine via Titanium-Mediated Reductive Amination

Part 1: Executive Summary & Strategic Rationale The Synthetic Challenge The target molecule, 1-(Thiophen-3-yl)pentan-1-amine , represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for phe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The target molecule, 1-(Thiophen-3-yl)pentan-1-amine , represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for phenyl-alkylamines in SERT/NET transporter inhibitors and various CNS-active agents.

Synthesizing primary amines from heteroaromatic ketones presents two distinct challenges:

  • Regioselectivity & Over-alkylation: Standard reductive amination conditions (e.g., NaBH₃CN/NH₄OAc) often suffer from the formation of secondary and tertiary amine dimers due to the high nucleophilicity of the newly formed primary amine.

  • Thiophene Sensitivity: The thiophene ring is susceptible to desulfurization (ring-opening) under vigorous catalytic hydrogenation conditions (e.g., Raney Ni, Pd/C at high temperature) and polymerization in the presence of strong Lewis acids.

The Solution: Titanium(IV) Isopropoxide Mediation

This protocol details a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination .[1][2][3][4] Unlike traditional Leuckart-Wallach or oxime-reduction routes, this method operates under mild conditions (Room Temperature) and ensures high chemoselectivity for the primary amine.[5]

Mechanism of Action: Ti(OiPr)₄ acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl carbon, facilitating ammonia attack.

  • Water Scavenger: Irreversibly hydrolyzes to TiO₂, shifting the equilibrium toward the imine intermediate (

    
    ) and preventing hydrolysis back to the ketone.
    

Part 2: Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3][6]RoleGrade/Notes
1-(Thiophen-3-yl)pentan-1-one 168.261.0Substrate>97% Purity
Titanium(IV) isopropoxide 284.222.0Lewis Acid / ScavengerAnhydrous; Air sensitive
Ammonia (NH₃) 17.035.0Nitrogen Source2.0 M solution in Ethanol (preferred) or MeOH
Sodium Borohydride (NaBH₄) 37.831.5Reducing AgentPowder
Ammonium Hydroxide (NH₄OH) 35.05N/AQuench2M Aqueous Solution
Dichloromethane (DCM) 84.93N/AExtraction SolventHPLC Grade
Detailed Workflow
Phase 1: Imine Formation (The Titanium Complex)
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 1-(Thiophen-3-yl)pentan-1-one (10 mmol, 1.68 g) to the flask.

  • Solvent Addition: Add 2M NH₃ in Ethanol (25 mL, 50 mmol). Note: Using pre-dissolved ammonia avoids the handling issues of gaseous NH₃ and ensures stoichiometry.

  • Titanium Addition: Carefully add Ti(OiPr)₄ (20 mmol, 5.9 mL) via syringe.

    • Observation: The solution may turn slightly yellow/hazy.

  • Reaction: Seal the flask under a nitrogen atmosphere and stir at Ambient Temperature (20–25°C) for 6–12 hours .

    • Checkpoint: Monitor by TLC (or LC-MS). The ketone spot should disappear. The imine intermediate is often unstable on silica; look for the disappearance of starting material.

Phase 2: Reduction[7]
  • Reduction: Add NaBH₄ (15 mmol, 0.57 g) directly to the reaction mixture in one portion.

    • Caution: Mild gas evolution (H₂) will occur. Ensure the system is vented through a bubbler.

  • Stirring: Continue stirring at Room Temperature for an additional 3 hours .

Phase 3: Workup & Purification (The TiO₂ Crash)
  • Quenching: Pour the reaction mixture into a beaker containing 2M aqueous NH₄OH (50 mL).

    • Chemical Event:[1][3][6][8][9][10][11][12] This hydrolyzes the titanium complex, precipitating copious white/grey titanium dioxide (TiO₂).

  • Filtration: Filter the suspension through a Celite pad to remove the TiO₂. Wash the pad thoroughly with DCM (2 x 30 mL).

    • Tip: If filtration is slow, centrifugation is a superior alternative.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer.[12] Extract the aqueous layer once more with DCM (20 mL).

  • Acid-Base Purification (Crucial for Purity):

    • Extract: Treat the combined organic layers with 1M HCl (3 x 20 mL). The amine moves to the aqueous phase (as the hydrochloride salt); non-basic impurities (unreacted ketone) remain in the DCM.

    • Wash: Discard the DCM layer (or save for recovery of starting material).

    • Basify: Cool the aqueous acidic layer to 0°C and basify with 4M NaOH until pH > 12.

    • Re-extract: Extract the liberated free amine into DCM (3 x 30 mL).

  • Drying: Dry the final organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Expected Yield & Characterization
  • Physical State: Pale yellow oil.

  • Yield: Typical isolated yields range from 75% to 88% .[2]

  • Storage: Store under inert gas at -20°C (amine absorbs CO₂ from air).

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the role of Titanium in preventing the reverse reaction.

G Ketone 1-(Thiophen-3-yl) pentan-1-one Ti_Complex Titanium-Hemiaminal Complex Ketone->Ti_Complex Coordination Imine Activated Imine (Transient) Ti_Complex->Imine - TiO2 (Irreversible) Amine 1-(Thiophen-3-yl) pentan-1-amine Imine->Amine Hydride Transfer NH3 NH3 / EtOH NH3->Ti_Complex Ti Ti(OiPr)4 Ti->Ti_Complex NaBH4 NaBH4 NaBH4->Amine TiO2 TiO2 (ppt)

Figure 1: Mechanistic pathway of Ti-mediated reductive amination. The irreversible formation of TiO₂ drives the equilibrium toward the imine.

Part 4: Alternative Protocol (Oxime Reduction)

Use this method if Titanium reagents are unavailable or if the substrate is extremely sterically hindered.

  • Oxime Formation: Reflux ketone (1 eq) with Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) in Ethanol/Water (3:1) for 2 hours. Remove solvent, extract, and crystallize the oxime.

  • Reduction (Zn/AcOH): Dissolve oxime in Glacial Acetic Acid. Add Zinc Dust (10 eq) portion-wise at < 50°C. Stir 12 hours.

    • Why Zinc? It is milder than LiAlH₄ and avoids the desulfurization risks of catalytic hydrogenation (H₂/Pd).

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed Ti(OiPr)₄Use fresh reagent. It should be a clear, colorless liquid. If cloudy/white solid is present, distill or discard.
Secondary Amine Impurity Insufficient AmmoniaEnsure NH₃ is in large excess (at least 5 eq) to suppress dimer formation.
Emulsion during Workup TiO₂ finesFilter through Celite before extraction. Use brine to break emulsions.
Thiophene Ring Opening Over-reductionDo NOT use Raney Nickel or Palladium on Carbon with high pressure H₂. Stick to Borohydride or Zinc methods.

Part 6: References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[1] Link

  • Bhattacharyya, S. "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines."[13] The Journal of Organic Chemistry, 60.15 (1995): 4928-4929. Link

  • Neochoritis, C. G., et al. "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." Molbank, 2023.1 (2023): M1567. Link

  • Master Organic Chemistry. "Reductive Amination." (General overview of mechanism and reagents). Link

Sources

Application

Scalable manufacturing methods for 1-(Thiophen-3-yl)pentan-1-amine hydrochloride

An Application Note for the Scalable Manufacturing of 1-(Thiophen-3-yl)pentan-1-amine Hydrochloride Abstract 1-(Thiophen-3-yl)pentan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Manufacturing of 1-(Thiophen-3-yl)pentan-1-amine Hydrochloride

Abstract

1-(Thiophen-3-yl)pentan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates for various pharmacologically active agents.[1] The scalable and regioselective synthesis of 3-substituted thiophene derivatives presents unique challenges due to the preferential reactivity of the thiophene ring at the 2-position.[2] This application note provides a comprehensive, in-depth technical guide for the robust and scalable manufacturing of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride. We present a validated two-stage synthetic strategy commencing from the key intermediate, 3-acetylthiophene. The process involves a highly efficient reductive amination followed by a controlled hydrochloride salt formation. This guide is designed for researchers, chemists, and process development professionals, offering detailed protocols, mechanistic insights, and scalability considerations to ensure process safety, efficiency, and product quality.

Strategic Overview: Retrosynthetic Analysis and Process Design

The manufacturing strategy for 1-(Thiophen-3-yl)pentan-1-amine hydrochloride is predicated on a convergent and scalable approach. A critical consideration is the regiocontrol of substitution on the thiophene ring. Direct functionalization often leads to a mixture of isomers, which is undesirable for large-scale production due to complex purification requirements.

Rationale for the Selected Synthetic Pathway

Our chosen pathway circumvents the challenges of direct thiophene functionalization by utilizing a commercially available and regiochemically pure starting material: 3-acetylthiophene. The core transformation is the conversion of a ketone to a primary amine, for which several methods exist.

  • Chosen Method: Catalytic Reductive Amination. This method is selected for its high efficiency, atom economy, and proven scalability.[3] It involves the in situ formation of an imine from the ketone and an ammonia source, followed by immediate reduction. Catalytic hydrogenation using Raney Nickel is employed due to its high activity, cost-effectiveness, and established use in industrial processes for amine synthesis.[4]

  • Alternative Methods Considered:

    • Leuckart-Wallach Reaction: While classic, this method requires high temperatures and formic acid derivatives, leading to potential side products and more complex workups, making it less ideal for modern, green manufacturing.

    • Oxime Formation and Reduction: This is a viable, robust two-step alternative. However, the one-pot reductive amination is more streamlined, reducing unit operations and improving process efficiency.[5]

The final step is the formation of the hydrochloride salt, a critical step for improving the stability, handling, and bioavailability of the amine active pharmaceutical ingredient (API) intermediate.[6]

Retrosynthetic and Forward-Process Visualization

The overall process is visualized below, outlining the key transformations from the starting material to the final product.

G cluster_forward Forward Synthesis FinalProduct 1-(Thiophen-3-yl)pentan-1-amine HCl FreeAmine 1-(Thiophen-3-yl)pentan-1-amine FreeAmine->FinalProduct Salt Formation (HCl in IPA) Ketone 1-(Thiophen-3-yl)pentan-1-one (Key Intermediate) Ketone->FreeAmine Reductive Amination (Raney Ni, H₂, NH₃) Grignard Propylmagnesium Bromide Grignard->Ketone ThiopheneNitrile 3-Cyanothiophene ThiopheneNitrile->Ketone 1. Grignard Addition 2. Acid Hydrolysis

Figure 1: A simplified schematic of the forward synthesis pathway.

Protocol: Synthesis of Key Intermediate: 1-(Thiophen-3-yl)pentan-1-one

This section details the synthesis of the crucial ketone intermediate. The procedure is based on a Grignard reaction with 3-cyanothiophene, which provides excellent regiocontrol.

Expertise & Experience: Rationale for Grignard Approach

Direct Friedel-Crafts acylation of thiophene with pentanoyl chloride is not viable for this target as it overwhelmingly yields the 2-acyl isomer.[2] The Grignard reaction, starting from a 3-substituted thiophene, ensures the correct regiochemistry is locked in from the beginning. 3-Cyanothiophene is chosen over 3-bromothiophene for this step to avoid potential side reactions like Wurtz coupling associated with Grignard formation from the bromo-precursor. The nitrile group provides a clean conversion to the ketone upon acidic workup.

Detailed Experimental Protocol

Materials:

  • 3-Cyanothiophene

  • 1-Bromopropane

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), concentrated

  • Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous ether/THF to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromopropane (1.1 eq) in anhydrous ether/THF via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed. Cool the resulting propylmagnesium bromide solution to 0 °C.

  • Grignard Addition to Nitrile:

    • Dissolve 3-cyanothiophene (1.0 eq) in anhydrous ether/THF and add it dropwise to the cooled Grignard reagent solution, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC for the consumption of the starting nitrile.

  • Hydrolysis and Work-up:

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl (3.0 eq). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with toluene.

    • Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(thiophen-3-yl)pentan-1-one.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield the final product as a clear oil.

Protocol: Reductive Amination and Hydrochloride Salt Formation

This stage represents the core transformation, converting the ketone into the target primary amine hydrochloride in a scalable and efficient manner.

Expertise & Experience: Causality Behind Protocol Choices
  • Catalyst: Raney Nickel is a highly active and cost-effective catalyst for the hydrogenation of imines.[4] It is, however, pyrophoric and must be handled with extreme care under a solvent blanket.

  • Ammonia Source: Anhydrous ammonia in an alcoholic solvent (e.g., methanol or ethanol) is used to drive the formation of the imine intermediate. The use of an alcohol as a solvent is compatible with the hydrogenation conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure (50-100 psi) is sufficient to drive the reduction efficiently without requiring specialized high-pressure equipment, making the process more accessible for standard manufacturing facilities.

  • Salt Formation Solvent: Isopropyl alcohol (IPA) is an excellent choice for the salt formation step. The free amine is soluble in IPA, while the resulting hydrochloride salt has limited solubility, allowing for clean precipitation and isolation of a crystalline product with high purity.[6]

Detailed Experimental Protocol

Materials:

  • 1-(Thiophen-3-yl)pentan-1-one

  • Methanol (Anhydrous)

  • Ammonia (gas or solution in Methanol)

  • Raney Nickel (50% slurry in water)

  • Hydrogen (H₂) gas

  • Celite® or other filter aid

  • Isopropyl Alcohol (IPA)

  • Hydrogen Chloride solution in IPA (or gaseous HCl)

Procedure:

  • Catalyst Preparation:

    • In a hydrogenation vessel, carefully wash the Raney Nickel slurry (5-10% w/w relative to the ketone) with methanol three times to remove the water. The catalyst must be kept wet with solvent at all times.

  • Reductive Amination Reaction:

    • Charge the hydrogenation vessel with the methanol-wet Raney Nickel catalyst.

    • Add a solution of 1-(thiophen-3-yl)pentan-1-one (1.0 eq) in anhydrous methanol.

    • Seal the vessel and purge with nitrogen, then with hydrogen.

    • Pressurize the vessel with ammonia gas to ~20 psi, then with hydrogen gas to a final pressure of 50-100 psi.

    • Heat the mixture to 40-50 °C with vigorous stirring.

    • Monitor the reaction progress by hydrogen uptake and periodic sampling for analysis by HPLC or GC. The reaction is typically complete in 8-16 hours.

  • Post-Reaction Work-up and Amine Isolation:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen, purging the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: The filter cake is pyrophoric and must not be allowed to dry. Quench it immediately and carefully with water.

    • Rinse the filter cake with methanol.

    • Concentrate the combined filtrate under reduced pressure to remove the methanol and excess ammonia, yielding the crude 1-(thiophen-3-yl)pentan-1-amine as an oil.

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude amine in isopropyl alcohol (IPA).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of HCl in IPA (1.05 eq) dropwise with stirring. The product will begin to precipitate.

    • After complete addition, stir the slurry at 0-5 °C for an additional 1-2 hours to maximize crystallization.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold IPA.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Process Flow and Quality Control

A well-defined process flow with integrated in-process controls (IPCs) is essential for ensuring the consistency and quality of the final product.

Manufacturing Workflow Diagram

G RM Starting Materials (3-Cyanothiophene, 1-Bromopropane) Grignard Step 1: Grignard Reaction & Hydrolysis RM->Grignard IPC1 IPC-1: GC/TLC (Ketone formation) Grignard->IPC1 Purification1 Step 2: Vacuum Distillation IPC1->Purification1 Pass Ketone Isolated Intermediate (1-(Thiophen-3-yl)pentan-1-one) Purification1->Ketone RedAm Step 3: Reductive Amination Ketone->RedAm IPC2 IPC-2: HPLC/GC (Amine formation) RedAm->IPC2 Filtration Step 4: Catalyst Filtration IPC2->Filtration Pass Salt Step 5: Salt Formation & Crystallization Filtration->Salt Isolation Step 6: Filtration & Drying Salt->Isolation API Final Product (1-(Thiophen-3-yl)pentan-1-amine HCl) Isolation->API

Figure 2: Manufacturing workflow with integrated in-process controls (IPCs).

Analytical Characterization and Specifications

The final product must be rigorously tested to ensure it meets the required quality standards.

Test Method Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to reference standard
Purity HPLC≥ 99.0%
Individual Impurity HPLC≤ 0.10%
Total Impurities HPLC≤ 0.50%
Water Content Karl Fischer Titration≤ 0.5% w/w
Melting Point Capillary MethodReport value (e.g., 155-160 °C)
Residual Solvents GC-HSIPA: ≤ 5000 ppm, Methanol: ≤ 3000 ppm
Assay Titration99.0% - 101.0%

Safety, Handling, and Storage

Safety:

  • Thiophene Derivatives: Thiophenes can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.[7][8]

  • Raney Nickel: Pyrophoric when dry. Always handle as a slurry under a solvent. After filtration, the catalyst cake must be immediately quenched with water.[4]

  • Hydrogen Gas: Highly flammable and explosive. Use in an appropriately rated hydrogenation area with proper grounding and spark-proof equipment.[9]

  • HCl: Highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[10]

Handling:

  • All operations should be conducted by trained personnel in a controlled manufacturing environment.

  • PPE, including lab coats, safety glasses, and chemical-resistant gloves, is mandatory.

Storage:

  • Store 1-(Thiophen-3-yl)pentan-1-amine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

References

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Crystal Growth & Design, 4(3), 441-448. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(Thiophen-3-yl)ethanone. Retrieved from [Link]

  • InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical and Scaleable Syntheses of 3-Hydroxythiophenol. Retrieved from [Link]

  • Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15534-15569. Retrieved from [Link]

  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Al-Tel, T. H. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 349-355. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Retrieved from [Link]

  • Heravi, M. M., et al. (2013). An efficient and green method for the synthesis of[11][12]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. Comptes Rendus Chimie, 16(8), 749-753. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Retrieved from [Link]

  • Google Patents. (n.d.). US2450658A - Production of thiophene.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]

  • Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

  • Google Patents. (n.d.). US5543531A - Thiophen compounds and their preparation.
  • ACS Publications. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Oxime Reduction. Retrieved from [Link]

  • EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Amide Bond Formation with 1-(Thiophen-3-yl)pentan-1-amine

Abstract The formation of the amide bond is arguably the most critical and frequently performed transformation in medicinal chemistry and drug development.[1][2] This document provides a comprehensive guide for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of the amide bond is arguably the most critical and frequently performed transformation in medicinal chemistry and drug development.[1][2] This document provides a comprehensive guide for researchers on the coupling of 1-(Thiophen-3-yl)pentan-1-amine, a primary amine of interest in scaffold development, with a diverse range of carboxylic acids. We delve into the mechanistic underpinnings of common coupling strategies, offering field-tested insights into reagent selection, reaction optimization, and troubleshooting. Two robust, step-by-step protocols are detailed: a standard procedure employing the water-soluble carbodiimide EDC with the additive NHS, and an advanced protocol using the high-efficiency uronium salt HATU, suitable for more sterically demanding substrates. The causality behind each experimental choice is explained to empower scientists to adapt and optimize these methods for their specific synthetic challenges.

Introduction: The Centrality of the Amide Bond

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, primarily because the acidic proton of the carboxylic acid rapidly neutralizes the basic amine to form a non-reactive ammonium-carboxylate salt.[3] To overcome this fundamental obstacle, the carboxylic acid must first be "activated" into a more reactive species susceptible to nucleophilic attack by the amine. This activation is the central role of coupling reagents.

The choice of coupling strategy is paramount and depends on numerous factors, including the steric and electronic properties of both the amine and the carboxylic acid, the presence of other functional groups, and the desired scale of the reaction.[1][4] 1-(Thiophen-3-yl)pentan-1-amine is a primary amine with moderate steric bulk from the adjacent pentyl chain. While its nucleophilicity is generally good, challenges can arise when coupling it with sterically hindered or electron-deficient carboxylic acids. This guide provides the necessary tools to address such challenges effectively.

Mechanism & Reagent Selection: A Comparative Overview

The success of an amide coupling reaction hinges on the selection of an appropriate activating agent. We will focus on two of the most reliable and widely adopted classes of reagents: carbodiimides and aminium/uronium salts.

Carbodiimide-Mediated Coupling (EDC/NHS)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide bond formation.[3] The mechanism proceeds via a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate is unstable and can undergo an intramolecular rearrangement to a non-reactive N-acylurea byproduct, reducing the yield.[6][7]

To mitigate this side reaction and improve efficiency, an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is almost always included.[8][9] NHS rapidly intercepts the O-acylisourea intermediate to form a semi-stable NHS-ester, which is less susceptible to hydrolysis but highly reactive towards the primary amine, ensuring a clean conversion to the desired amide.[10]

Aminium/Uronium Salt-Mediated Coupling (HATU)

For more challenging couplings involving sterically hindered substrates or electron-poor amines, aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are superior.[2][11] HATU is renowned for its rapid reaction kinetics, high efficiency, and ability to suppress racemization.[12]

The mechanism involves the formation of a highly reactive OAt-active ester.[12] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is critical, as it accelerates the reaction and provides anchimeric assistance during the aminolysis step, making HATU significantly more potent than standard carbodiimide systems.[12][13] A key procedural point is the pre-activation of the carboxylic acid with HATU and a base before the addition of the amine; this prevents the HATU reagent from reacting directly with the amine, which is a known side reaction.[14]

Data Presentation: Comparison of Coupling Reagents
FeatureEDC / NHS SystemHATU System
Reactivity GoodExcellent, especially for hindered substrates[11]
Mechanism Forms NHS-ester via O-acylisourea intermediate[10]Forms highly reactive OAt-active ester[12]
Racemization Risk Low to moderateVery low[12]
Byproducts Water-soluble urea, NHSWater-soluble urea, HOAt
Cost Generally lowerHigher
Key Advantage Good for general-purpose coupling, water-soluble byproducts simplify workup.[15]High efficiency, rapid kinetics, ideal for difficult couplings.[12][16]
Common Side Reactions N-acylurea formation (if NHS is omitted)[7][17]Guanidinylation of the amine (if amine is not added last)[14][18]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Amide Coupling using EDC/NHS

This protocol is a reliable starting point for most standard carboxylic acids. The use of EDC and Sulfo-NHS allows for easy removal of byproducts via aqueous workup.

Workflow for EDC/NHS Coupling

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_workup 3. Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) and Amine* (1.1 eq) in anhydrous DMF or DCM B Add NHS (1.2 eq) A->B C Add EDC (1.2 eq) B->C D Stir at Room Temperature (1-4 hours) C->D E Monitor reaction by TLC/LC-MS D->E F Dilute with EtOAc E->F G Aqueous Wash Sequence (aq. HCl, aq. NaHCO₃, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I caption *Amine is 1-(Thiophen-3-yl)pentan-1-amine

Caption: High-level workflow for EDC/NHS mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.1-0.5 M).

  • Amine Addition: Add 1-(Thiophen-3-yl)pentan-1-amine (1.0-1.2 equivalents). A slight excess can help drive the reaction to completion.[12]

  • Additive & Reagent Addition: Add N-hydroxysuccinimide (NHS) (1.2 equivalents), followed by EDC (1.2 equivalents).

    • Causality Note: Adding the solid reagents in this order to the solution is generally reliable. For aqueous reactions, it is critical to prepare fresh solutions of EDC and NHS immediately before use, as EDC is prone to hydrolysis.[8]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).[15]

  • Work-up: a. Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc). b. Transfer the mixture to a separatory funnel and wash sequentially with a mild acidic solution (e.g., 5% aq. HCl or saturated aq. NH₄Cl) to remove unreacted amine.[12] c. Wash with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and NHS.[12] d. Wash with brine to remove residual water. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.[12][19]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered carboxylic acids or when Protocol 1 gives low yields. The pre-activation step is critical for success.

Workflow for HATU Coupling

G cluster_preactivation 1. Pre-activation (Critical Step) cluster_coupling 2. Amine Coupling cluster_workup 3. Work-up & Purification PA1 Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF PA2 Add DIPEA (2.0-3.0 eq) PA1->PA2 PA3 Stir at RT for 15-30 min PA2->PA3 C1 Add Amine* (1.2 eq) to the pre-activated mixture PA3->C1 C2 Stir at RT for 1-4 hours C1->C2 W1 Monitor reaction by TLC/LC-MS C2->W1 W2 Dilute with EtOAc W1->W2 W3 Aqueous Wash Sequence (aq. HCl, aq. NaHCO₃, Brine) W2->W3 W4 Dry (Na₂SO₄), Filter, Concentrate W3->W4 W5 Purify by Column Chromatography W4->W5 caption *Amine is 1-(Thiophen-3-yl)pentan-1-amine

Caption: Step-wise workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Pre-activation: a. In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF.

    • Causality Note: DMF is an excellent solvent for HATU couplings due to its high polarity, which aids in solvating the charged intermediates.[11] b. Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

    • Causality Note: The base deprotonates the carboxylic acid, allowing it to attack the HATU reagent.[4][12] At least two equivalents are needed: one for the carboxylic acid and one to neutralize the hexafluorophosphate salt of HATU. c. Stir the mixture at room temperature for 15-30 minutes. This allows for the complete formation of the reactive OAt-ester.[12]

  • Amine Addition: Add a solution of 1-(Thiophen-3-yl)pentan-1-amine (1.2 equivalents) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.[11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: Follow the identical work-up and purification steps (7 and 8) as described in Protocol 1. The byproducts (tetramethylurea and HOAt) are readily removed by the aqueous washes.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive coupling reagent due to moisture. 2. Insufficiently reactive coupling agent for the substrate. 3. Suboptimal solvent choice leading to poor solubility.[11]1. Use fresh, anhydrous reagents and solvents. 2. Switch to a more powerful reagent (e.g., from EDC/NHS to HATU).[11] 3. Try a different solvent like NMP, which has superior solvating properties over DMF.[11]
Formation of Side Products 1. (EDC) N-acylurea formation. 2. (HATU) Guanidinylation of the amine. 3. Racemization of chiral carboxylic acids.1. Ensure at least one equivalent of NHS is used with EDC.[6] 2. Strictly follow the pre-activation protocol; always add the amine last.[14] 3. Run the reaction at a lower temperature (0 °C to RT). Use HATU, which is known to suppress racemization.[12]
Difficult Purification 1. Emulsion formation during aqueous work-up. 2. Byproducts co-eluting with the product on silica gel.1. Add more brine to the separatory funnel to help break the emulsion. 2. Ensure the aqueous wash steps are performed thoroughly to remove water-soluble byproducts like urea and HOAt/NHS. Consider alternative purification like recrystallization.[19]

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Benchchem.
  • Carbodiimide. Wikipedia.
  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). URL: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • Carbodiimides and Additives. Aapptec Peptides.
  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. ACS Publications.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Coupling Reagents. Aapptec Peptides.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc..
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Coupling Protocols. Oliver Hardick.
  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • Application Notes and Protocols for EDC/NHS Coupling Reaction with Boc-NH-PEG5-CH2CH2COOH. Benchchem.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • EDC-HCl (EDAC) Crosslinker Protocol. ProteoChem.
  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. T3P - Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ACS Publications.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Coupling Reagents. ResearchGate.
  • What is the best technique for amide purification?. ResearchGate.
  • How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Chemistry of Amides. Chemistry LibreTexts.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Amide Synthesis. Fisher Scientific.
  • HATU coupling - what's the best order?. Reddit.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.
  • Peptide Coupling Reagents Guide. Novabiochem.

Sources

Application

Handling and storage protocols for hygroscopic amine hydrochloride salts

Executive Summary Amine hydrochloride salts are ubiquitous in pharmaceutical development due to their favorable aqueous solubility and bioavailability. However, their ionic lattice structure often exhibits high hygroscop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amine hydrochloride salts are ubiquitous in pharmaceutical development due to their favorable aqueous solubility and bioavailability. However, their ionic lattice structure often exhibits high hygroscopicity, leading to deliquescence, hydrate formation, and hydrolysis. This instability compromises stoichiometric accuracy during synthesis and alters the physicochemical properties of Active Pharmaceutical Ingredients (APIs).

This guide provides a self-validating framework for handling these materials, moving beyond generic "store in a cool, dry place" advice to rigorous, kinetically grounded protocols.

The Science of Hygroscopicity

The Deliquescence Mechanism

Hygroscopicity in amine salts is not merely surface adsorption; it is a phase transition driven by thermodynamics. Every water-soluble salt has a Critical Relative Humidity (CRH) .

  • If Ambient RH < CRH: The solid remains dry.

  • If Ambient RH > CRH: The solid adsorbs water, forming a saturated solution film on the crystal surface.[1] This lowers the vapor pressure of the water on the surface, driving further absorption until the entire solid dissolves (deliquescence).

Key Insight: Amine hydrochlorides often possess a CRH between 30% and 60% at room temperature. Standard laboratory humidity (often 40-50%) puts these salts in a perpetual state of kinetic instability.

Visualization: The Moisture Sorption Cycle

DeliquescenceCycle DrySalt Anhydrous Amine HCl (Crystal Lattice Intact) Adsorption Surface Adsorption (Monolayer Formation) DrySalt->Adsorption RH > CRH Capillary Capillary Condensation (Pore Filling) Adsorption->Capillary SolutionFilm Saturated Solution Film (Vapor Pressure Lowering) Capillary->SolutionFilm Autocatalytic Deliquescence Deliquescence (Complete Dissolution) SolutionFilm->Deliquescence Kinetic Runaway Hydrate Stable Hydrate Formation (Pseudo-polymorph) SolutionFilm->Hydrate If Hydrate is Thermodynamically Stable Hydrate->Deliquescence If RH increases further

Figure 1: The kinetic pathway of moisture uptake. Note that hydrate formation is a distinct thermodynamic trap that stabilizes the lattice but alters molecular weight.

Material Characterization Protocols

Before handling, you must quantify the "wetness" and the stability limit of your specific salt.

MethodPurposeApplication Note
TGA (Thermogravimetric Analysis) Differentiate surface water from bound hydrates.Run at 10°C/min. Surface water leaves <100°C. Hydrates leave at distinct steps >100°C.
DVS (Dynamic Vapor Sorption) Determine CRH.Cycle RH from 0% to 90%. The inflection point where mass gain spikes is the CRH.
Karl Fischer (Coulometric) Absolute water content quantification.Gold Standard. Use methanol/formamide (1:1) solvent if the amine salt is insoluble in pure methanol.

Handling and Weighing Protocols

The Challenge: Weighing a hygroscopic salt on an open balance results in a "drifting mass" error, where the reading increases continuously as you watch.

Protocol A: Weighing by Difference (The "Closed Loop" Method)

Use this for quantitative transfer when <1% error is required.

  • Preparation: Dry a glass weighing bottle and stopper in an oven; cool in a desiccator.

  • Load: Add approximately the required amount of amine salt to the bottle inside a glove bag or dry box. Close the stopper tightly.

  • Initial Weigh (

    
    ):  Place the closed bottle on the external analytical balance. Record mass.
    
  • Transfer: Take the bottle to the reaction vessel. Remove the stopper, quickly pour the salt into the reactor, and immediately replace the stopper.

  • Final Weigh (

    
    ):  Weigh the closed bottle (with residual dust) again.
    
  • Calculation: Mass Transferred =

    
    .
    
    • Why this works: The salt is never exposed to the balance's ambient humidity while the reading is stabilizing.

Protocol B: The Inert Gas Cone

Use for rapid, qualitative handling.

  • Place an inverted funnel connected to a dry Nitrogen/Argon line over the balance pan.

  • Create a "curtain" of dry gas.

  • Weigh rapidly.[2] Note: Air currents may affect the balance stability (buoyancy effects).

Storage Protocols

The Paradox of Cold Storage: Storing hygroscopic salts in a refrigerator (-20°C or 4°C) often accelerates degradation.

  • Reason: When a cold bottle is removed and opened in a warm lab, atmospheric moisture immediately condenses on the cold solid (Dew Point principle).

Storage Decision Matrix

StorageProtocol Start New Amine HCl Salt IsHydrate Is it a stable hydrate? Start->IsHydrate TempSens Is it heat sensitive? IsHydrate->TempSens No / Unknown Ambient Store Ambient (25°C) in Desiccator IsHydrate->Ambient Yes (Hydrates are less hygroscopic) TempSens->Ambient No Cold Store -20°C Double Sealed TempSens->Cold Yes ProtocolA Desiccator with Silica Gel or P2O5 Ambient->ProtocolA ProtocolB 1. Teflon Tape Seal 2. Secondary Container with Desiccant 3. WARM TO ROOM TEMP BEFORE OPENING Cold->ProtocolB

Figure 2: Decision tree for long-term storage. Note the critical warming step for cold storage.

Recommended Containment:

  • Primary: Amber glass vial with a Teflon-lined cap. (Avoid metal caps which corrode with HCl fumes).

  • Seal: Wrap the cap-neck junction with Parafilm (short term) or Teflon tape (long term—Parafilm is permeable to water vapor over months).

  • Secondary: Place the vial inside a larger jar containing a sachet of activated silica gel or molecular sieves (4Å).

Remediation: Drying "Wet" Salts

If your salt has clumped (caked), it has absorbed moisture.[2] Do not use it for stoichiometry-sensitive reactions without drying.

Method A: Vacuum Oven (Standard)
  • Setup: Vacuum oven at 40–50°C.

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or KOH pellets in the bottom of the oven to act as a water trap.
    
  • Time: 12–24 hours.

  • Caution: Monitor for HCl loss. If the salt smells acrid/acidic after drying, you may have stripped HCl, creating the free base. Check melting point.[3]

Method B: Azeotropic Distillation (Bulk Remediation)

Best for large quantities (>10g) or heat-sensitive salts.

  • Dissolve/suspend the wet salt in Toluene (BP 110°C) or Heptane (BP 98°C).

  • Reflux using a Dean-Stark trap.

  • Water forms an azeotrope and collects in the trap.

  • Once water stops collecting, cool and filter the solid under an inert atmosphere (Schlenk line).

  • Why this works: It removes water chemically without subjecting the salt to direct high-heat "baking."

References

  • Weighing by Difference Protocol

    • Michigan Technological University. Weighing by Difference.
    • [Link]

  • Critical Relative Humidity (CRH)

    • Lipasek, R. A., et al. (2011). Method for Determine Critical Relative Humidity of Salts.
    • [Link]

  • Drying Techniques (Lyophilization vs. Vacuum)

  • Storage of Hygroscopic Materials

    • Hepatochem. How do you handle hygroscopic salts?
    • [Link]

  • Azeotropic Drying Data

    • ScienceMadness & CRC Handbook Data.
    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride. Here, we address common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies and optimized protocols to enhance yield and purity.

Introduction

The synthesis of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride, a key intermediate for various pharmaceutical compounds, often proceeds via a reductive amination pathway. While theoretically straightforward, this synthesis can be fraught with challenges leading to suboptimal yields and purification difficulties. This guide provides a comprehensive resource to navigate these issues, drawing upon established chemical principles and practical laboratory experience. Thiophenes are important heterocyclic compounds frequently used as building blocks in a variety of agrochemicals and pharmaceuticals.[1] The benzene ring of a physiologically active compound can often be replaced by a thiophene without loss of activity.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride, offering explanations and actionable solutions.

Issue 1: Low Conversion of the Starting Ketone

You observe a significant amount of unreacted 1-(thiophen-3-yl)pentan-1-one in your reaction mixture by TLC or GC-MS analysis.

Possible Causes & Troubleshooting Steps:

  • Inefficient Imine Formation: The initial condensation of the ketone with the ammonia source is a critical equilibrium-driven step.

    • Ammonia Source: Ensure an adequate excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) is used to drive the equilibrium towards the imine.

    • pH Control: The pH of the reaction mixture is crucial. A slightly acidic environment (pH 5-6) is often optimal for imine formation. This can be achieved by using a buffer or adding a catalytic amount of a mild acid like acetic acid.

    • Water Removal: The formation of the imine releases water, which can hydrolyze the imine back to the ketone. Consider using a dehydrating agent like anhydrous magnesium sulfate or employing a Dean-Stark apparatus if the solvent system allows.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.

    • Reagent Selection: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) for reductive aminations.[2] They are more selective for the protonated imine (iminium ion) over the ketone, reducing the formation of the corresponding alcohol byproduct.[2]

    • Reagent Activity: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents may have reduced activity.

  • Insufficient Reaction Time or Temperature:

    • Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

    • Temperature Adjustment: While many reductive aminations proceed well at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, especially with less reactive ketones.

Issue 2: Formation of Significant Byproducts

Your crude product analysis reveals the presence of impurities other than the starting material.

Possible Byproducts and Mitigation Strategies:

  • 1-(Thiophen-3-yl)pentan-1-ol: This alcohol is formed by the direct reduction of the starting ketone.

    • Mitigation: As mentioned above, use a more selective reducing agent like NaBH3CN or NaBH(OAc)3.[2] These reagents are less reactive towards ketones at the optimal pH for imine formation.[2]

  • Secondary Amine (Bis-alkylation): The desired primary amine can react with another molecule of the starting ketone to form a secondary amine.

    • Mitigation: Use a large excess of the ammonia source to outcompete the primary amine product in the reaction with the ketone. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also minimize this side reaction.[3]

  • N-formylated Byproducts (in Leuckart-type reactions): If using formic acid or its derivatives as the reducing agent (Leuckart-Wallach reaction), the formation of N-formylated amines is a common byproduct.[4]

    • Mitigation: The formamide derivative can be hydrolyzed to the desired free amine using acidic or alkaline conditions in a subsequent step.[5]

Issue 3: Difficult Purification of the Final Product

You are struggling to isolate the pure 1-(Thiophen-3-yl)pentan-1-amine hydrochloride from the crude reaction mixture.

Purification Strategies:

  • Acid-Base Extraction:

    • After the reaction is complete, quench any remaining reducing agent carefully (e.g., with acetone or dilute acid).

    • Remove the organic solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Extract the amine into an aqueous acidic solution (e.g., 1M HCl). The desired amine will move to the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any neutral or basic organic impurities.

    • Basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 to liberate the free amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Crystallization of the Hydrochloride Salt:

    • Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether or hexanes), and dry under vacuum.

  • Column Chromatography: If the above methods are insufficient, purification of the free amine by column chromatography on silica gel may be necessary before salt formation. A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent tailing, is a common mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(Thiophen-3-yl)pentan-1-amine?

A1: Reductive amination of 1-(thiophen-3-yl)pentan-1-one is the most direct and widely used method.[3][6] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.[6]

Q2: What are the best choices for the ammonia source and reducing agent?

A2: For the ammonia source, ammonium acetate or a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) are excellent choices. For the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3) is highly recommended due to its high selectivity for reducing the iminium ion in the presence of the ketone, which minimizes the formation of the alcohol byproduct.[2]

Q3: My reaction is very slow. How can I speed it up without generating more byproducts?

A3: Ensure the pH is slightly acidic (around 5-6) to catalyze imine formation. Gentle heating to 40-50°C can also increase the reaction rate. If the reaction is still slow, consider a two-step approach: first, form the imine under conditions that favor its formation (e.g., with a dehydrating agent), and then add the reducing agent.

Q4: I am considering the Leuckart-Wallach reaction. What are the advantages and disadvantages?

A4: The Leuckart-Wallach reaction, which uses formic acid or its derivatives like ammonium formate, is a classic method for reductive amination.[5][7] An advantage is the use of inexpensive reagents.[5] However, it often requires high temperatures (120-185 °C) and can produce N-formylated byproducts that require a separate hydrolysis step.[4][7] For many modern applications, the milder conditions and higher selectivity of borohydride-based reagents are preferred.

Q5: Are there any specific considerations when working with thiophene-containing compounds?

A5: The thiophene ring is generally stable under reductive amination conditions. However, it is susceptible to certain electrophilic substitution reactions, so strongly acidic conditions should be used with caution. Additionally, some thiophene derivatives can have unpleasant odors, so it is advisable to work in a well-ventilated fume hood.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride with a focus on maximizing yield and purity.

Reaction Scheme:

Materials:

  • 1-(Thiophen-3-yl)pentan-1-one

  • Ammonium acetate (NH4OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Diethyl ether

  • HCl solution in diethyl ether (e.g., 2M)

Procedure:

  • Imine Formation:

    • To a solution of 1-(thiophen-3-yl)pentan-1-one (1.0 eq) in DCE or THF (approximately 0.2 M), add ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding saturated NaHCO3 solution until gas evolution ceases.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Salt Formation:

    • If necessary, purify the crude free amine by column chromatography on silica gel.

    • Dissolve the purified free amine in a minimal amount of diethyl ether.

    • While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(Thiophen-3-yl)pentan-1-amine hydrochloride as a solid.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification cluster_3 Salt Formation Ketone 1-(Thiophen-3-yl)pentan-1-one Mix Stir at RT (1-2h) Ketone->Mix Ammonia_Source Ammonium Acetate Ammonia_Source->Mix Solvent DCE or THF Solvent->Mix Reduction Stir at RT (4-24h) Monitor by TLC/LC-MS Mix->Reduction Add portion-wise Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reduction Quench Quench Reduction->Quench Saturated NaHCO3 Extraction Extraction Quench->Extraction Ethyl Acetate Drying Drying Extraction->Drying Na2SO4 Concentration Concentration Drying->Concentration Free_Amine Free_Amine Concentration->Free_Amine Dissolve Dissolve Free_Amine->Dissolve Diethyl Ether Precipitate Precipitate Dissolve->Precipitate HCl_Ether HCl in Ether HCl_Ether->Precipitate Filtration Filtration Precipitate->Filtration Final_Product Final_Product Filtration->Final_Product 1-(Thiophen-3-yl)pentan-1-amine HCl

Caption: Experimental workflow for the synthesis of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride.

Troubleshooting Logic

G Start Low Yield or Impure Product Problem_ID Low Conversion Byproduct Formation Purification Issues Start->Problem_ID Cause_Low_Conversion Inefficient Imine Formation Poor Reducing Agent Activity Suboptimal Conditions Problem_ID:f0->Cause_Low_Conversion Cause_Byproducts Alcohol Formation Secondary Amine N-Formylation Problem_ID:f1->Cause_Byproducts Solution_Purification Acid-Base Extraction Recrystallization of HCl salt Column Chromatography Problem_ID:f2->Solution_Purification Solution_Imine Solution_Imine Cause_Low_Conversion:f0->Solution_Imine Increase NH3 source Adjust pH (5-6) Remove H2O Solution_Reducer Solution_Reducer Cause_Low_Conversion:f1->Solution_Reducer Use fresh NaBH(OAc)3 Ensure anhydrous conditions Solution_Conditions Solution_Conditions Cause_Low_Conversion:f2->Solution_Conditions Increase time/temp Monitor reaction Solution_Alcohol Solution_Alcohol Cause_Byproducts:f0->Solution_Alcohol Use selective reducer (NaBH(OAc)3) Solution_Secondary_Amine Solution_Secondary_Amine Cause_Byproducts:f1->Solution_Secondary_Amine Excess NH3 source Stepwise addition Solution_Formylation Solution_Formylation Cause_Byproducts:f2->Solution_Formylation Subsequent hydrolysis step

Caption: Troubleshooting decision tree for yield improvement.

Data Summary

Table 1: Comparison of Reductive Amination Conditions

ParameterStandard NaBH4Leuckart-WallachOptimized NaBH(OAc)3
Reducing Agent Sodium BorohydrideFormic Acid/Ammonium FormateSodium Triacetoxyborohydride
Ammonia Source Aqueous AmmoniaAmmonium Formate/FormamideAmmonium Acetate
Temperature 0-25 °C120-185 °C25-50 °C
Typical Yield ModerateModerate to GoodGood to Excellent
Key Byproducts Alcohol, Secondary AmineN-formylated AmineTrace Alcohol
Advantages InexpensiveVery inexpensive reagentsHigh selectivity, mild conditions
Disadvantages Low selectivityHigh temp, byproduct formationHigher reagent cost

References

  • Vertex AI Search. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 23, 2026, from [Link]

  • Al-Ghamdi, A. A. M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1319. [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. [Link]

Sources

Optimization

Purification techniques for removing impurities from thiophene amine salts

Topic: Advanced Purification & Troubleshooting for Thiophene Amine Salts Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Troubleshooting FAQ Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Troubleshooting for Thiophene Amine Salts Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Troubleshooting FAQ

Introduction: The "Ticking Clock" of Thiophene Amines

If you are working with thiophene amine salts (e.g., 2-aminothiophene hydrochlorides), you are likely fighting two enemies: oxidative instability and regioisomeric similarity .

Unlike benzene analogs, thiophene rings are electron-rich and prone to rapid oxidative dimerization, leading to the dreaded "black tar" degradation. Furthermore, syntheses like the Gewald reaction often yield isomeric mixtures (2-amino vs. 3-amino) that co-crystallize stubbornly.

This guide moves beyond standard textbook advice, offering field-proven protocols to isolate high-purity salts while preserving the integrity of your sensitive scaffold.

Module 1: The "Black Tar" Nightmare (Stability & Color)

User Issue: "My light yellow solid turned into a dark red/black gum during filtration or drying. NMR shows broad peaks."

Root Cause Analysis

The "black tar" is usually a result of oxidative polymerization . Free 2-aminothiophenes are inherently unstable. Even as salts, trace amounts of free base (caused by wet solvents or insufficient acid stoichiometry) can initiate a radical chain reaction, forming azo-dimers or sulfones.

Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanism)
Acidity Maintain pH < 22-aminothiophenes are stable only when the amine lone pair is protonated, deactivating the ring toward oxidation.
Solvent Anhydrous IPA or EtOHWater can hydrolyze the salt, momentarily releasing the unstable free base.
Atmosphere Argon/Nitrogen SpargeOxygen is the primary initiator of the dimerization pathway.
Additives NaHSO₃ or Ascorbic AcidMild reducing agents scavenge radical initiators during the workup phase.
The "Rescue" Workflow

If your salt has already darkened, do not simply recrystallize. You must remove the paramagnetic impurities first.

  • Dissolve: Dissolve the salt in minimal Methanol (MeOH).

  • Scavenge: Add Activated Carbon (Charcoal) —specifically a grade with low iron content. Heat to 40°C for 15 mins.

  • Filter: Filter through a Celite pad while warm.

  • Crash: Add the filtrate dropwise into cold Diethyl Ether (Et₂O) or MTBE containing 1% HCl gas.

Module 2: The Regioisomer Trap (Isomeric Purity)

User Issue: "I have 8-10% of the unwanted regioisomer. Standard recrystallization isn't changing the ratio."

Strategic Solution: The "Salt Switch"

Regioisomers (e.g., 2-amino vs. 3-amino) often have identical solubility profiles as Hydrochloride salts. However, their crystal lattice energies diverge significantly with different counter-ions.

The Protocol:

  • Free Base (Carefully): Neutralize your crude salt with cold NaHCO₃ (aq) and extract immediately into EtOAc.

  • Switch Anion: Instead of reforming the HCl salt, add Oxalic Acid or p-Toluenesulfonic Acid (pTsOH) in acetone.

  • Purify: Recrystallize the new salt. The impurity usually stays in the mother liquor due to the bulky counter-ion disrupting the impurity's lattice inclusion.

  • Revert: Once pure, neutralize and reform the desired HCl salt.

Visualization: The Salt Switch Strategy

SaltSwitch Crude Crude HCl Salt (90:10 Mixture) FreeBase Free Base (Cold/Fast Workup) Crude->FreeBase NaHCO3 (0°C) Oxalate Form Oxalate Salt (Acetone/EtOAc) FreeBase->Oxalate Oxalic Acid Filter Filter Solid (Impurity in Liquor) Oxalate->Filter Crystallize PureHCl Revert to HCl Salt Filter->PureHCl 1. Base 2. HCl/IPA

Caption: Workflow for breaking isomeric occlusion by changing the counter-ion.

Module 3: Inorganic Salt Occlusion

User Issue: "My elemental analysis shows high ash content, or the melting point is broad/high. I suspect trapped NaCl/KCl."

The "Dry Organic Reslurry"

Thiophene amine salts are often synthesized via the Gewald reaction, which generates massive amounts of inorganic byproducts. Simple water washes fail because the thiophene salt itself is water-soluble.

Protocol:

  • Dry: Evaporate the crude reaction mixture to complete dryness.

  • Select Solvent: Choose a solvent where the organic salt is soluble, but inorganic salts are not.

    • Best Choice:Anhydrous Ethanol or Methanol .

    • Avoid: Water, DMSO, DMF.

  • Reslurry: Stir the dry solid in the alcohol for 30 minutes. The thiophene amine salt will dissolve; NaCl/Sulfur will not.

  • Filter: Filter off the inorganic solids.

  • Concentrate: Evaporate the filtrate to recover the desalted product.

Experimental Protocols

Protocol A: Standard Recrystallization of Thiophene HCl Salts

Best for: Removing minor organic impurities and improving color.

  • Preparation: Place 10g of crude thiophene amine HCl in a flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 5-7 mL per gram). Heat to 70°C.

    • Note: If not fully soluble, add Methanol dropwise until clear. Avoid water if possible to prevent hydrolysis.

  • Clarification: If the solution is dark, add 5 wt% activated carbon, stir for 10 min, and hot-filter.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (2 hours).

  • Precipitation: If no crystals form, add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise as an anti-solvent until turbidity persists.

  • Isolation: Cool to 0°C for 1 hour. Filter and wash with cold EtOAc.[1]

Protocol B: The "Back-Extraction" (Purification by pH Swing)

Best for: Removing non-basic impurities (unreacted thiophene, tars).

  • Dissolve: Dissolve crude salt in water (keep cold, 5°C).

  • Wash: Extract the aqueous acidic layer with Dichloromethane (DCM) .

    • Result: Non-basic impurities (tars, starting materials) move to the DCM. The thiophene amine stays in the water.

  • Basify: Adjust the aqueous layer to pH 9-10 using saturated NaHCO₃.

    • Critical: Do this quickly and in the presence of fresh DCM to capture the free base immediately.

  • Extract: Separate the organic layer containing the purified amine.

  • Salting: Dry the DCM (MgSO₄), filter, and treat immediately with 4M HCl in Dioxane or IPA to re-precipitate the pure salt.

Decision Logic: Choosing Your Method

PurificationLogic Start Start: Crude Thiophene Salt CheckColor Is it Dark/Tarry? Start->CheckColor CheckInorganic High Ash/Inorganics? CheckColor->CheckInorganic No Carbon Activated Carbon + Acidic Recrystallization CheckColor->Carbon Yes CheckIsomer Regioisomer Present? CheckInorganic->CheckIsomer No Reslurry Dry MeOH Reslurry (Filter off NaCl) CheckInorganic->Reslurry Yes SaltSwitch Salt Switch Protocol (HCl -> Oxalate -> HCl) CheckIsomer->SaltSwitch Yes (>5%) StdRecrys Standard IPA/EtOAc Recrystallization CheckIsomer->StdRecrys No (<5%)

Caption: Decision tree for selecting the appropriate purification technique based on impurity profile.

References

  • Gewald Reaction & Product Stability

    • Sabnis, R. W., et al. "2-Aminothiophenes and N-substituted derivatives: a review." Journal of Heterocyclic Chemistry, 36(2), 333-345.
    • Source:

  • Purification of Thiophene Intermediates (Patents)

    • "Process for the preparation of high purity Duloxetine Hydrochloride.
    • Source:

  • General Amine Salt Crystallization Strategies

    • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press.
    • Source:

  • Handling of Unstable Amines

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist's Guide to Solving ADMET Challenges." Royal Society of Chemistry.
    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Thiophen-3-yl)pentan-1-amine Hydrochloride

[1] Status: Operational Ticket ID: REC-THIO-005 Subject: Solvent Selection & Troubleshooting for Thiophene-Alkylamine Salts[1][2][3] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Compound Analysis: 1-(T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: REC-THIO-005 Subject: Solvent Selection & Troubleshooting for Thiophene-Alkylamine Salts[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound Analysis: 1-(Thiophen-3-yl)pentan-1-amine hydrochloride[1][2][3]

  • Core Structure: An electron-rich aromatic heterocycle (thiophene) attached to a lipophilic alkyl chain (pentyl), terminating in a polar ionic headgroup (amine HCl).[1][2][3]

  • Purification Challenge: This molecule exhibits "amphiphilic frustration."[2] The ionic headgroup demands polar solvents (MeOH, Water), while the pentyl-thiophene tail drives lipophilicity.[1] This frequently leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]

  • Stability Warning: Thiophene rings are electron-rich and susceptible to oxidation or electrophilic attack.[1][2][3] Avoid oxidizing acids (e.g., nitric) and ensure solvents are peroxide-free (especially if using ethers).[1][2][3]

Solvent System Selection Strategy

Do not blindly follow a recipe. The optimal solvent depends on your specific impurity profile.[2][3] Use this selection matrix based on the "Like Dissolves Like" principle modified for ionic salts.

Recommended Solvent Systems
System TypeSolvent(s)RoleSuitability RatingTechnical Notes
Single Solvent Isopropanol (IPA) Universal[1][2][3] ★★★★★ (Best)The "Goldilocks" solvent.[2] High boiling point allows good solubility range; moderate polarity prevents oiling out.[2]
Single Solvent Ethanol (Abs.) Solubilizer[2][3] ★★★★☆Good for very pure samples.[2][3] If the sample is wet/crude, it may be too soluble.
Binary System MeOH / Et₂O Solvent / Anti-solvent[1][2][3][4][5] ★★★★☆Classic for amine salts.[2][3] Dissolve in minimal hot MeOH; add Et₂O until turbid. Warning: Hygroscopic.[2][3][5]
Binary System IPA / Heptane Solvent / Anti-solvent[1][2][3] ★★★☆☆Excellent for removing non-polar impurities.[2][3] Requires precise temperature control to avoid oiling.[2][3]
Binary System Ethanol / EtOAc Solvent / Anti-solvent[1][2][3] ★★★☆☆Gentler than Ether systems.[2][3] Good for removing colored organic impurities.[2][3]
Avoid Water -[1][2][3] ★☆☆☆☆The pentyl chain makes the salt prone to forming emulsions or "soaps" in water.[3]
Avoid Acetone -[1][2][5] ★★☆☆☆Can react with residual free amines (Schiff base formation) if excess HCl is not present.[2][3]

Workflow Visualization

Logic Flow: Solvent Screening Protocol

Before committing your entire batch, perform this logic check on a 50mg sample.

SolventScreening Start Start: 50mg Sample TestIPA Test 1: Add 0.5mL Hot IPA Start->TestIPA Dissolved Did it dissolve? TestIPA->Dissolved Cool Cool to RT then 0°C Dissolved->Cool Yes FailInsol Insoluble Hot Dissolved->FailInsol No Crystals Crystals formed? Cool->Crystals Success USE IPA Crystals->Success Yes FailSoluble Too Soluble Crystals->FailSoluble No (Stays Clear) TryBinary Switch to Binary: Dissolve in MeOH -> Add Et2O FailSoluble->TryBinary TryPolar Switch to Ethanol FailInsol->TryPolar

Caption: Decision tree for selecting the optimal solvent system based on solubility behavior.

Detailed Experimental Protocol

Method A: The Isopropanol (IPA) Recrystallization (Primary Recommendation)[1]

Objective: Purify 1-(Thiophen-3-yl)pentan-1-amine HCl while minimizing thermal degradation.

  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[2][3]

  • Dissolution:

    • Add Isopropanol (approx. 5 mL per gram of solid) to the flask.

    • Heat the mixture to near-boiling (approx. 80°C) on a stirrer-hotplate.

    • Critical Step: If solid remains, add hot IPA in 1 mL increments. Wait 60 seconds between additions. Stop exactly when the solution becomes clear.

  • Filtration (Optional but Recommended):

    • If black specks (carbonized material) or insoluble particles remain, perform a hot filtration through a pre-warmed glass funnel with a fluted filter paper.[1]

  • Crystallization:

    • Remove from heat.[2][3][6][7] Allow the flask to cool to room temperature slowly (over 30-45 minutes). Do not use an ice bath yet.[2][3]

    • Observation: If the solution turns milky or oily droplets appear, see "Troubleshooting: Oiling Out" immediately.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystals using a Buchner funnel/vacuum filtration.[3]

    • Wash: Rinse the crystals with cold IPA (chilled to 0°C). Do not use room temp solvent or you will lose yield.[2][3]

    • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: The Methanol/Ether Crash (For High-Purity Requirements)[1][2][3]

Objective: Remove non-polar organic impurities that co-eluted during synthesis.

  • Dissolve the salt in the minimum amount of boiling Methanol .

  • Remove from heat.[2][3][7]

  • Add Diethyl Ether (or MTBE) dropwise with vigorous stirring.

  • Stop adding ether when a faint, persistent cloudiness appears.[2]

  • Add 1-2 drops of Methanol to clear the solution back up.[2][3]

  • Cover and let stand undisturbed. The lower solubility of the salt in the ether-rich mix will force crystallization.[3]

Troubleshooting Guide

Issue 1: "The product is Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, you see a separate oily layer at the bottom of the flask as it cools. Cause: The temperature dropped too fast, or the solvent system is too polar (repelling the pentyl chain). Corrective Action:

  • Reheat the mixture until it is a single clear phase again.

  • Add a Co-solvent: Add a small amount (5-10% volume) of the solvent you are using (e.g., more IPA).[2][3]

  • Seed It: Cool very slowly. When the temperature is just below boiling, add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

  • High-Shear Stirring: Stir vigorously while cooling. This breaks up oil droplets and can induce nucleation.[3]

Issue 2: "The crystals are colored (Yellow/Brown)"

Cause: Oxidation of the thiophene ring or polymerized impurities.[3] Corrective Action:

  • Perform the recrystallization again.[2][3][6]

  • During the hot dissolution step (Step 2), add Activated Charcoal (1-2% by weight).[1][2][3]

  • Stir for 5 minutes (do not boil excessively).

  • Perform a Hot Filtration through Celite to remove the charcoal.[2][3] The filtrate should be clear/colorless.[2][3]

Issue 3: "Low Yield"

Cause: Too much solvent used, or the compound is too soluble in the chosen alcohol. Corrective Action:

  • Concentrate the mother liquor (the filtrate) using a rotary evaporator to half its volume.[3]

  • Cool again to harvest a "second crop" of crystals. (Note: Second crops are usually less pure).[2][3]

  • Next time, use a binary system (Method B) to force precipitation.[2]

Frequently Asked Questions (FAQs)

Q: Can I use water for recrystallization? A: It is not recommended.[2][3] While the HCl salt is water-soluble, the lipophilic pentyl-thiophene tail acts like a surfactant.[1][3] This often results in a soapy emulsion or oiling out rather than clean crystal formation.[2][3]

Q: Why does my product smell like sulfur? A: A strong sulfur smell indicates degradation of the thiophene ring or trapped sulfur-containing reagents from synthesis.[2][3] Recrystallize from Ethanol/Ethyl Acetate to help wash away these organic volatiles.[2][3]

Q: Can I use Acetone? A: Use with caution. Acetone is a ketone.[2][4] If your salt is not perfectly stoichiometric (i.e., contains any free amine), the amine will react with acetone to form an imine (Schiff base), introducing a new impurity.[1]

Q: How do I store the purified crystals? A: Thiophene derivatives can be light-sensitive.[2][3] Store in an amber vial under an inert atmosphere (Argon/Nitrogen) if possible, or at least in a desiccator to prevent moisture absorption (hygroscopicity).

References

  • General Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] (Standard text for solvent selection logic).

  • Amine Salt Crystallization: Anderson, N. G. (2012).[2][3] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[3]

  • Thiophene Chemistry: Gronowitz, S. (Ed.).[2][3] (1985).[3] Thiophene and Its Derivatives. John Wiley & Sons.[3] (Context on thiophene ring stability and reactivity).

  • Solvent Properties: Wypych, G. (2019).[2][3] Handbook of Solvents. ChemTec Publishing.[3] (Data on polarity and solubility parameters).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(Thiophen-3-yl)pentan-1-amine HCl and all solvents before handling.

Sources

Optimization

Optimizing pH conditions for the extraction of 1-(Thiophen-3-yl)pentan-1-amine free base

Technical Support Center: Extraction Optimization Guide Topic: Ticket ID: #THIO-AMINE-EXT-001 Status: Resolved / Reference Ready Executive Summary The extraction of 1-(Thiophen-3-yl)pentan-1-amine relies on exploiting th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Extraction Optimization Guide Topic: Ticket ID: #THIO-AMINE-EXT-001 Status: Resolved / Reference Ready

Executive Summary

The extraction of 1-(Thiophen-3-yl)pentan-1-amine relies on exploiting the basicity of the primary amine group (


-amino alkyl thiophene). Successful isolation of the free base requires a precise pH adjustment to shift the equilibrium from the water-soluble ammonium salt to the lipophilic neutral amine.[1]

Based on the structural analogues (e.g., 3-thiophenemethylamine), the estimated pKa of the conjugate acid is approximately 9.0 – 9.5 .[1] Therefore, the aqueous phase must be adjusted to pH ≥ 11.5 to ensure >99% recovery into the organic phase.[1]

Module 1: The Theoretical Framework

Q: What is the exact target pH, and why is it critical?

A: You must target a pH of 12.0 – 13.0 .

The Mechanism: The extraction follows the Henderson-Hasselbalch equation for bases:



  • The Molecule: 1-(Thiophen-3-yl)pentan-1-amine is a primary amine attached to a pentyl chain and a thiophene ring. The thiophene ring is electron-withdrawing (inductive effect of Sulfur), which slightly lowers the pKa compared to a standard alkyl amine (typically ~10.5), likely placing it in the 9.0 – 9.5 range.[1]

  • The Rule of Thumb: To extract a base, the pH must be at least 2 units higher than the pKa.[1]

    • At pH < pKa: The molecule exists as a protonated ammonium salt (

      
      ), which is water-soluble and insoluble in organics.[1]
      
    • At pH > pKa + 2: The molecule exists as the free base (

      
      ), which is lipophilic and extracts into organic solvents.[1]
      

Visualizing the Equilibrium Shift:

pH_Equilibrium cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 11.5) Salt Protonated Salt (R-NH3+) Water Soluble FreeBase Free Base (R-NH2) Organic Soluble Salt->FreeBase Add NaOH Deprotonation FreeBase->Salt Add HCl Protonation caption Fig 1: pH-dependent equilibrium shift of Thiophene-amine species.

Module 2: Optimized Extraction Protocol

Q: Which solvent system and base should I use?

A: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) with 1M NaOH .[1]

Protocol Causality:

  • Base Selection: Sodium Hydroxide (NaOH) is preferred over carbonates (like NaHCO3) because carbonates buffer around pH 8-10, which may not be high enough to fully deprotonate this specific amine.[1]

  • Solvent Selection:

    • DCM: High solubility for thiophene derivatives; forms the bottom layer (easy separation).[1]

    • MTBE: Forms the top layer; less prone to emulsions than DCM; safer than diethyl ether (higher flash point, less peroxide formation).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude amine salt (e.g., hydrochloride) in minimal distilled water.[1]

  • Acid Wash (Optional): If the crude contains non-basic impurities, wash the acidic aqueous solution (pH ~2) with DCM.[1] Discard the organic layer (impurities).[1]

  • Basification:

    • Place the aqueous layer in an ice bath (neutralization is exothermic).[1]

    • Slowly add 2M NaOH dropwise with stirring.

    • Checkpoint: Monitor pH using a calibrated probe or high-range pH paper. Stop when pH reaches 12-13.

  • Extraction:

    • Add the organic solvent (DCM or MTBE).[1] Volume ratio: 1:1 (Organic:Aqueous).[1]

    • Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate.[1] Collect the organic layer.[1][2][3]

    • Repeat extraction 2 more times.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap). Note: Do not exceed 40°C bath temperature to prevent volatile loss or oxidation.[1]

Workflow Diagram:

Extraction_Workflow cluster_layers Layer Identification Start Crude Amine Salt (in Water) Check_pH Check pH (Current: Acidic) Start->Check_pH Add_Base Add 2M NaOH to pH 12-13 Check_pH->Add_Base Add_Solvent Add DCM or MTBE (Shake & Vent) Add_Base->Add_Solvent Phase_Sep Phase Separation Add_Solvent->Phase_Sep Org_Layer Organic Layer (Contains Product) Phase_Sep->Org_Layer Extract Aq_Layer Aqueous Layer (Contains Salts) Phase_Sep->Aq_Layer Waste Dry Dry over Na2SO4 & Evaporate Org_Layer->Dry Final Isolated Free Base Dry->Final caption Fig 2: Optimized Liquid-Liquid Extraction (LLE) Workflow.

Module 3: Troubleshooting & Stability (FAQs)

Q: I see a third "rag" layer or emulsion. How do I fix it?

A: Amines act as surfactants, often causing emulsions.[1] Immediate Fixes:

  • Add Brine: Saturate the aqueous phase with NaCl. This increases the density difference and "salts out" the organic compounds.[1]

  • Filtration: Pass the emulsion through a pad of Celite.

  • Time: Allow the funnel to sit undisturbed for 20+ minutes.

Q: Is the thiophene ring stable at pH 13?

A: Yes. Unlike furan (which is acid-sensitive) or pyrrole (which oxidizes easily), the thiophene ring is relatively stable to aqueous bases and nucleophiles.[1] However, it is sensitive to strong acids (polymerization risk) and strong oxidizers .[1]

  • Precaution: Ensure your organic solvent is free of peroxides.[1]

Q: My yield is lower than expected. Where is the product?

A: Consult the diagnostic table below.

SymptomProbable CauseCorrective Action
Low Yield pH was < 11.0Re-check aqueous layer pH.[1] If <11, add more NaOH and re-extract.[1]
Low Yield Product is volatileDid you use high vacuum or high heat? Thiophene amines can be semi-volatile.[1] Remove solvent carefully.[1]
Impurity (Solid) Carbamate formationPrimary amines react with atmospheric CO2.[1] Did you leave the free base exposed to air? Store under Nitrogen/Argon.[1]
Color Change OxidationThiophenes and amines can darken (oxidize) in air.[1] Store in the dark at -20°C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.[1] (Standard reference for amine extraction and pKa manipulation).

  • PubChem. Compound Summary: 3-Thiophenemethylamine.[1][4][5] National Center for Biotechnology Information.[1] (Proxy data for pKa estimation).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012.[1] (Mechanistic grounding for Henderson-Hasselbalch and amine basicity).

  • ChemicalBook. 2-Thiophenemethylamine Properties and Safety. (Confirming air sensitivity and solubility profiles).

Sources

Troubleshooting

Preventing oxidation of the thiophene ring during amine synthesis

Ticket ID: THIO-OX-PREV-001 Subject: Preventing Oxidation & Polymerization of Thiophene Rings During Amine Synthesis Status: Open [Resolved] User Issue Summary "I am attempting to synthesize an amine-functionalized thiop...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THIO-OX-PREV-001 Subject: Preventing Oxidation & Polymerization of Thiophene Rings During Amine Synthesis Status: Open [Resolved]

User Issue Summary

"I am attempting to synthesize an amine-functionalized thiophene. My yields are low, and the reaction mixture frequently turns into a black, insoluble tar. I suspect the thiophene sulfur is oxidizing or the ring is polymerizing. How do I install the amine without destroying the heterocycle?"

Module 1: Diagnostic & Triage

Is your reaction turning black? If your reaction mixture degrades into a dark, viscous oil or solid, you are likely triggering S-oxidation followed by Diels-Alder dimerization .

Unlike benzene, thiophene is not just an aromatic ring; it is a masked diene with a nucleophilic sulfur.

  • The Trigger: Strong oxidants (e.g., mCPBA, H2O2, KMnO4) attack the sulfur lone pair.

  • The Intermediate: This forms Thiophene-S-oxide , a highly unstable species that loses aromaticity.

  • The Failure: The S-oxide acts as a diene and reacts with unoxidized thiophene (dienophile), causing rapid polymerization and "tarring out."

Visualizing the Failure Mode (DOT Diagram)

The following diagram illustrates the mechanistic pathway you must avoid.

ThiopheneFailure cluster_warning CRITICAL FAILURE PATHWAY Thiophene Thiophene Substrate SOxide Thiophene-S-Oxide (Non-Aromatic / Unstable) Thiophene->SOxide S-Oxidation Oxidant Strong Oxidant (mCPBA, H2O2, HNO3) Oxidant->SOxide Dimer Diels-Alder Dimer (Sesquioxide) SOxide->Dimer Self-Reaction Polymer Black Tar (Polymerization) Dimer->Polymer Degradation

Caption: Mechanism of thiophene degradation via S-oxidation. Once the S-oxide forms, self-polymerization is rapid and irreversible.

Module 2: Strategic Protocols (The "How-To")

To synthesize amines on a thiophene core, you typically follow one of three routes. Select your route below for the specific anti-oxidation protocol.

Scenario A: Reductive Amination (The Aldehyde Precursor Risk)

Context: You need to oxidize a Thiophene-CH2-OH (alcohol) to Thiophene-CHO (aldehyde) to perform reductive amination. The Risk: Many standard alcohol oxidants (Jones reagent, Chromic acid) will oxidize the sulfur.

Protocol: Use Manganese Dioxide (MnO2) or Swern Oxidation . MnO2 is chemoselective for allylic/benzylic alcohols (which thiophene alcohols mimic) and leaves the sulfur untouched.

OxidantCompatibilityNotes
MnO2 (Activated) Excellent The Gold Standard. Use 10-20 eq. in DCM at RT.
Swern (DMSO/Oxalyl Cl) Good Safe if T < -60°C. Avoid excess active chlorine species.
Dess-Martin (DMP) Good Generally safe, but expensive for scale-up.
Jones / KMnO4 FATAL Will oxidize ring to sulfones or carboxylic acids.
mCPBA FATAL Direct S-oxidation. Avoid completely.

Step-by-Step: MnO2 Oxidation Protocol

  • Dissolve thiophene-methanol (1.0 eq) in DCM (0.1 M).

  • Add Activated MnO2 (10.0 eq). Note: Commercial MnO2 varies in activity; "Activated" grade is required.

  • Stir vigorously at Room Temperature for 12-24h.

  • Filter through a Celite pad to remove solids.

  • Concentrate filtrate. Yields are typically >90% with no S-oxidation.

Scenario B: Metal-Catalyzed Amination (Buchwald-Hartwig)

Context: You are coupling a halothiophene with an amine using Pd-catalysis. The Risk: Thiophene sulfur can coordinate to Palladium (Pd), poisoning the catalyst. This mimics "oxidation" because the reaction stalls, leading users to add more heat/oxidants, which then destroys the ring.

Protocol: Ligand Dominance. You must use a ligand that binds Pd stronger than the thiophene sulfur does.

  • Recommended Ligands: Xantphos , BINAP , or BrettPhos .

  • Base Selection: Use Cs2CO3 or NaOtBu . Avoid strong oxidizers.

Step-by-Step: Thiophene-Compatible Buchwald-Hartwig

  • Purge: Flame-dry Schlenk flask, cycle Argon/Vacuum 3x. (Oxygen is the enemy here).

  • Load: Add Pd2(dba)3 (1-2 mol%) and Xantphos (2-4 mol%). Ratio is critical.

  • Solvent: Add degassed Toluene or Dioxane. Stir 5 min to pre-form the catalyst complex (Yellow

    
     Orange).
    
  • Substrate: Add Bromothiophene (1.0 eq), Amine (1.2 eq), and Cs2CO3 (2.0 eq).

  • Heat: 80-100°C.

    • Why this works: Xantphos is a bidentate ligand with a wide bite angle that outcompetes thiophene for the Pd center, preventing catalyst deactivation.

Scenario C: Nitration

Reduction (The "Explosion" Risk)

Context: You want to nitrate the ring (-NO2) and reduce it to an amine (-NH2). The Risk: Classic nitration (HNO3 + H2SO4) generates heat and strong oxidants. Thiophene is 1000x more reactive than benzene; this mixture often leads to explosive polymerization or ring opening.

Protocol: The Acetyl Nitrate Method. Avoid free sulfuric acid. Use a mild nitrating agent generated in situ.

Safe Nitration Protocol:

  • Cool: Cool Acetic Anhydride (solvent/reagent) to 0°C.

  • Generate Reagent: Slowly add Fuming HNO3. This forms Acetyl Nitrate (AcONO2).

  • Addition: Add thiophene substrate (dissolved in Acetic Anhydride) dropwise at 0°C.

  • Quench: Pour into ice water immediately upon completion.

  • Reduction: Reduce the nitro group using Fe/NH4Cl or SnCl2 (non-oxidative reductions). Avoid catalytic hydrogenation (H2/Pd) as sulfur poisons the catalyst.

Module 3: Decision Logic (Workflow)

Use this decision tree to select the correct synthetic pathway for your specific substrate.

ThiopheneWorkflow Start Start: Amine Synthesis on Thiophene RouteQ What is your starting material? Start->RouteQ Alcohol Thiophene-Alcohol RouteQ->Alcohol Halide Halo-Thiophene (Br/I) RouteQ->Halide Unsub Unsubstituted Thiophene RouteQ->Unsub OxChoice Oxidation Step Needed Alcohol->OxChoice Buchwald Buchwald-Hartwig Halide->Buchwald Nitration Electrophilic Nitration Unsub->Nitration MnO2 Use MnO2 or Swern (Avoid Jones/mCPBA) OxChoice->MnO2 RedAm Reductive Amination (NaBH(OAc)3) MnO2->RedAm Ligand Use Xantphos/BINAP (Prevent Catalyst Poisoning) Buchwald->Ligand Danger Avoid H2SO4/HNO3! Nitration->Danger SafeNit Use HNO3 / Ac2O (Acetyl Nitrate) Nitration->SafeNit Reduction Reduction: Fe/NH4Cl SafeNit->Reduction

Caption: Decision matrix for selecting the safest amination route based on starting material.

Module 4: FAQ & Troubleshooting

Q: Can I use mCPBA to make an N-oxide of my aminothiophene? A: Risky. mCPBA does not discriminate well between the Nitrogen and the Thiophene Sulfur. If you must oxidize the amine, use a milder oxidant like t-BuOOH or protect the thiophene ring electronically (e.g., with electron-withdrawing groups) to lower the sulfur's nucleophilicity.

Q: Why did my Buchwald-Hartwig reaction stall at 50% conversion? A: Likely catalyst poisoning. The thiophene sulfur bound to the Pd.

  • Fix: Add more ligand (not more metal). Increase the Ligand:Pd ratio to 2:1 or 3:1. Switch to Xantphos or Josiphos .

Q: I see a "green" color during my reaction. Is this bad? A: In thiophene chemistry, bright greens and blues often indicate the formation of radical cations or oligomers (thiophene polymers are conductive and colored). This suggests you have an oxidant present or are using acidic conditions that promote polymerization. Quench immediately.

References
  • Thiophene S-Oxidation Mechanism & Dimerization Treiber, A., et al.[1] "Chemical and biological oxidation of thiophene: preparation and complete characterization of thiophene S-oxide dimers." Journal of the American Chemical Society, 119(7), 1565–1571.

  • Selective Oxidation of Alcohols (MnO2) Cahiez, G., et al. "Manganese Dioxide Oxidation of Alcohols to Aldehydes and Ketones." Organic Syntheses, Coll. Vol. 10, p. 584 (2004).

  • Buchwald-Hartwig on Heterocycles Guram, A. S., et al. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348-1350.

  • Safe Nitration of Thiophenes Babasinian, V. S. "2-Nitrothiophene."[2][3] Organic Syntheses, Coll. Vol. 2, p. 466 (1943). (Describes the HNO3/Ac2O method to avoid explosion).

  • Thiophene Stability Guide BenchChem Technical Notes. "Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide."

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride

Welcome to the technical support center for 1-(Thiophen-3-yl)pentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Thiophen-3-yl)pentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the hygroscopic nature of this compound. As an amine hydrochloride salt, this molecule has a propensity to absorb moisture from the atmosphere, which can significantly impact its physical and chemical properties, thereby affecting experimental reproducibility, formulation stability, and overall research outcomes.

This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help you effectively control the hygroscopicity of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride in your laboratory and development work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My sample of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride has become clumpy and difficult to handle. What is happening and how can I prevent this?

Answer:

This is a classic sign of moisture uptake due to the hygroscopic nature of the amine hydrochloride salt.[1] When the compound absorbs atmospheric water, the solid particles can begin to dissolve on the surface, leading to the formation of liquid bridges between particles. Upon slight drying or temperature fluctuation, these bridges solidify, causing the powder to clump or "cake." This not only makes accurate weighing and dispensing difficult but can also be an indicator of potential chemical degradation.[2]

Troubleshooting & Prevention:

  • Immediate Action: If you notice clumping, it is crucial to first assess the extent of water absorption. A quantitative analysis using Karl Fischer titration is the most accurate method to determine the water content.

  • Prevention is Key: The most effective strategy is to minimize exposure to ambient humidity at all times.[2]

    • Storage: Always store the compound in a tightly sealed container, preferably with a polytetrafluoroethylene (PTFE) liner in the cap to ensure an airtight seal. The container should be placed inside a desiccator containing a suitable desiccant such as silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves. For long-term storage, consider placing the desiccator in a controlled environment, such as a low-humidity glove box or a dry cabinet.

    • Handling: When working with the compound, do so in a controlled environment whenever possible. A glove box with a controlled nitrogen or argon atmosphere is ideal. If a glove box is unavailable, work quickly and efficiently in a fume hood with good airflow to minimize exposure time. Avoid leaving the container open to the atmosphere.

    • Weighing: For weighing, use a weighing boat and transfer the desired amount quickly. Reseal the main container immediately after dispensing.

FAQ 2: I suspect the water content in my sample is affecting my experimental results. How can I accurately measure the water content?

Answer:

Visual inspection for clumping is a qualitative indicator, but for quantitative and reproducible science, a precise measurement of water content is essential. Water can act as a plasticizer, lowering the glass transition temperature, and can participate in chemical reactions such as hydrolysis, potentially leading to impurities. The two most common and accepted methods in the pharmaceutical industry for determining water content are Karl Fischer Titration and Thermogravimetric Analysis (TGA).

Recommended Analytical Protocols:

Method Principle Advantages Considerations
Karl Fischer (KF) Titration A chemical titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base and a suitable solvent (e.g., methanol).[3]Highly specific to water, very accurate and precise for low water content (ppm levels), and is the pharmacopeial standard method.[4]Requires specialized equipment and reagents. The sample must be soluble in the KF solvent.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated in a controlled atmosphere. The mass loss at specific temperatures can be correlated to the loss of volatiles, including water.Provides information on the temperature at which water is lost, which can help distinguish between surface water and water of hydration. Can be used for insoluble samples.Less specific than KF titration as it measures all volatile components, not just water. Requires careful interpretation of the thermogram.
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[2]Excellent for characterizing the hygroscopic nature of a material and understanding its behavior under different environmental conditions.More of a characterization tool than a routine quality control method for water content.

Experimental Protocol: Karl Fischer Titration (Volumetric)

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, endpoint-stable state.

  • Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[4]

  • Sample Preparation: Accurately weigh a suitable amount of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the predetermined titer. Express the result as a weight/weight percentage.

FAQ 3: Can the hygroscopicity of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride lead to changes in its solid form?

Answer:

Yes, this is a critical concern. Moisture uptake can induce a polymorphic transformation, which is a change in the crystal lattice structure of the compound.[5][6] Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, dissolution rate, melting point, and stability.[7] An uncontrolled polymorphic conversion due to hygroscopicity can lead to a loss of batch-to-batch consistency and may negatively impact bioavailability in a final drug product.[8]

Additionally, if the compound exists as an amorphous solid, moisture absorption can lower its glass transition temperature (Tg), potentially leading to crystallization into a more stable, but possibly less soluble, crystalline form.[8]

Investigative Workflow:

The following workflow can be used to assess the impact of humidity on the solid form of your compound.

cluster_0 Solid Form Stability Assessment start Sample of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride dvs Dynamic Vapor Sorption (DVS) Analysis start->dvs xrd_initial Powder X-ray Diffraction (PXRD) - Initial start->xrd_initial storage Store samples at controlled Relative Humidity (RH) levels (e.g., 40%, 60%, 75%, 90%) dvs->storage Identify critical RH levels xrd_initial->storage xrd_post PXRD Analysis - Post-Storage storage->xrd_post dsc Differential Scanning Calorimetry (DSC) Analysis storage->dsc compare Compare PXRD patterns and DSC thermograms xrd_post->compare dsc->compare conclusion Determine if polymorphic or phase changes have occurred compare->conclusion

Caption: Workflow for investigating humidity-induced solid-form changes.

Key Techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form of a material. Changes in the PXRD pattern after exposure to humidity are a definitive sign of a polymorphic transformation.[9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, glass transitions, and solid-solid transitions, providing complementary information to PXRD.

FAQ 4: Are there alternative salt forms or formulation strategies to reduce the hygroscopicity of this amine?

Answer:

Yes, if the hygroscopicity of the hydrochloride salt proves to be a persistent issue, exploring alternative strategies during drug development is a common and effective approach.

1. Alternative Salt Forms:

The choice of the counter-ion can have a profound impact on the physicochemical properties of the resulting salt, including its hygroscopicity.[10] While hydrochloride salts are very common, they are often more hygroscopic than other salt forms. A salt screening study could identify alternative counter-ions (e.g., mesylate, tosylate, sulfate, phosphate, or various carboxylates) that form a less hygroscopic and more physically stable salt with the 1-(thiophen-3-yl)pentan-1-amine base.[11]

2. Crystal Engineering - Co-crystals:

Another advanced approach is the formation of co-crystals. A co-crystal is a multi-component crystal in which the active pharmaceutical ingredient (API) and a co-former (a benign molecule) are present in a stoichiometric ratio within the same crystal lattice.[12] Co-crystallization can significantly alter the hygroscopic properties of a compound, often resulting in a more stable solid form.[12]

3. Formulation Strategies:

For a formulated product, several techniques can be employed to protect the hygroscopic API from moisture:

  • Film Coating: Applying a polymer-based film coating to a tablet or granule can act as a physical barrier to moisture.

  • Encapsulation: Enclosing the API in a capsule or within a matrix of hydrophobic excipients can limit its exposure to the environment.

  • Hydrophobic Excipients: Formulating the API with excipients that have a low affinity for water can help to mitigate moisture uptake by the overall dosage form.

Decision Pathway for Mitigating Hygroscopicity:

Caption: Decision-making for hygroscopicity control strategies.

By systematically evaluating these options, researchers and developers can select the most appropriate strategy to ensure the quality, stability, and performance of drug candidates and products containing 1-(Thiophen-3-yl)pentan-1-amine.

References

  • MDPI.

  • Chromatography Today.

  • Wiley-VCH.

  • Crystal Pharmatech.

  • Request PDF on ResearchGate.

  • SciSpace.

  • Pharmaguideline.

  • Veeprho Pharmaceuticals.

  • American Pharmaceutical Review.

  • Semantic Scholar.

  • PubMed.

  • Mettler-Toledo.

  • PMC.

  • PMC.

  • ResearchGate.

  • Sigma-Aldrich.

  • Request PDF on ResearchGate.

  • The Hendrix Group, Inc.

  • Sigma-Aldrich.

  • RSC Publishing.

  • European Pharmaceutical Review.

  • Reddit.

  • PubMed.

  • MDPI.

  • Google Patents.

  • PubChem.

  • CHEManager.

  • University of Glasgow Theses.

  • PubChem.

  • Shanghai Kangmanlin.

Sources

Troubleshooting

Removing residual solvents from 1-(Thiophen-3-yl)pentan-1-amine hydrochloride crystals

[1][2] Executive Summary The removal of residual solvents from 1-(Thiophen-3-yl)pentan-1-amine hydrochloride presents a dual challenge: the high lattice energy of the hydrochloride salt often traps solvents (forming solv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The removal of residual solvents from 1-(Thiophen-3-yl)pentan-1-amine hydrochloride presents a dual challenge: the high lattice energy of the hydrochloride salt often traps solvents (forming solvates), while the thiophene moiety introduces sensitivity to oxidative degradation and thermal stress.[1]

This guide provides a validated workflow to remove solvents to compliant levels (ICH Q3C) without compromising the chemical integrity of the active pharmaceutical ingredient (API).

Module 1: Diagnostic & Characterization

Before initiating thermal treatment, you must distinguish between surface-bound solvents (adsorbed) and lattice-bound solvents (solvates).[1]

Step 1: The Differential Diagnosis

Run a Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Observation (TGA/DSC)DiagnosisRecommended Action
Weight loss < 60°C Surface/Unbound SolventStandard Vacuum Drying (Module 2)
Weight loss > 80°C (Stepwise) Lattice-Bound SolvateSolvent Displacement / Slurrying (Module 3)
Exotherm without weight loss Decomposition/PolymerizationSTOP. Reduce temperature immediately.[1]
Visualizing the Decision Pathway

SolventRemovalLogic Start Sample Analysis (NMR / TGA) IsSolvate Is Solvent Stoichiometric? (e.g., 0.5 or 1.0 eq) Start->IsSolvate Surface Surface/Occluded Solvent IsSolvate->Surface No (Variable %) Solvate Crystal Solvate (Lattice Bound) IsSolvate->Solvate Yes (Fixed Ratio) ActionSurface Standard Vacuum Drying (< 45°C, N2 Bleed) Surface->ActionSurface ActionSolvate Solvent Displacement (Slurry in Anti-Solvent) Solvate->ActionSolvate Check Check Purity (HPLC) & Residuals (GC) ActionSurface->Check ActionSolvate->ActionSurface Post-Filter

Figure 1: Decision tree for selecting the appropriate solvent removal strategy based on solvent binding mode.

Module 2: Standard Vacuum Drying Protocol

Applicability: Surface-bound solvents (Ethanol, Ethyl Acetate, Hexanes).[1] Risk Factor: Thiophene oxidation.[1]

The "Nitrogen Bleed" System

Thiophene rings are electron-rich and susceptible to oxidation, which often manifests as a pink or brown discoloration.[1] Never dry this compound in a static air oven.

Protocol Steps:
  • Setup: Use a vacuum oven equipped with a dry nitrogen inlet.

  • Temperature: Set to 40°C – 45°C .

    • Note: Do not exceed 60°C. The HCl salt lowers the pH of the micro-environment; combined with heat, this can catalyze thiophene degradation [1].

  • Pressure: Pull vacuum to < 50 mbar.

  • The Bleed (Critical): Crack the nitrogen valve to introduce a small stream of inert gas while the vacuum pump is running.

    • Mechanism:[1][2] This creates a "sweep gas" effect, increasing the mass transfer of solvent molecules from the crystal surface to the exhaust, preventing re-adsorption.

  • Duration: 12–24 hours.

Module 3: Solvent Displacement (For Solvates)

Applicability: When TGA shows weight loss only above 80°C, or NMR shows persistent stoichiometric solvent (e.g., 1:1 MeOH solvate). Theory: You cannot "dry" a solvate out without melting the crystal. You must chemically displace the trapped solvent with one that does not fit the lattice or has a lower boiling point [2].

Protocol: The "Slurry Swish"
  • Selection: Choose a displacement solvent (Anti-solvent) in which the amine HCl is insoluble , but the trapped solvent is miscible .

    • Recommended: tert-Butyl Methyl Ether (MTBE) or Isopropyl Acetate (IPAc).[1]

  • Procedure:

    • Suspend the crystals in 10 volumes of the displacement solvent.

    • Stir (do not heat to dissolution) at ambient temperature for 4–6 hours.

    • Mechanism:[1][2] This promotes "Ostwald Ripening" where the crystal surface dissolves and reprecipitates rapidly, releasing the trapped solvent (e.g., Methanol) into the bulk liquid.

  • Filtration: Filter the solid.[1]

  • Final Drying: Proceed to Module 2 to remove the loosely bound displacement solvent.[1]

Module 4: Regulatory Limits (ICH Q3C)

When analyzing your final material, ensure compliance with ICH Q3C (R8) guidelines. The following are common solvents used in thiophene-amine synthesis and their limits:

SolventClassPDE (mg/day)Concentration Limit (ppm)
Methanol 230.03,000
Tetrahydrofuran (THF) 27.2720
Dichloromethane (DCM) 26.0600
Ethanol 350.05,000
Heptane 350.05,000

Note: Class 3 solvents have a flexible limit of 5,000 ppm (0.5%) unless higher levels are justified by manufacturing capability.[1] [3]

Frequently Asked Questions (Troubleshooting)

Q1: My crystals turned from white to pink/brown during drying. Is the batch ruined?

  • Diagnosis: This indicates oxidation of the thiophene ring, likely due to air exposure at elevated temperatures or trace acid catalysis.

  • Solution: Check the purity via HPLC. If the impurity is <0.1%, recrystallize immediately using degassed solvents (e.g., Ethanol/MTBE) under Nitrogen. Future drying must use the Nitrogen Bleed method described in Module 2.

Q2: I am seeing high levels of water (KF) after drying, even though I used anhydrous solvents.

  • Diagnosis: Amine hydrochloride salts are hygroscopic.[1] If you break the vacuum with ambient air, the dry crystals will suck moisture from the atmosphere immediately.

  • Solution: Break the vacuum using dry Nitrogen or Argon only .[1] Transfer the solids to a desiccator or sealed container within a glove bag if possible.

Q3: Can I use high vacuum (< 1 mbar) to speed this up?

  • Warning: High vacuum can sometimes cause "crusting" where the surface dries too fast, trapping solvent inside the particle (case hardening). A moderate vacuum (20–50 mbar) with a nitrogen sweep is often more effective for crystal drying than hard vacuum.[1]

References
  • Thiophene Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (See Chapter on Thiophenes: Electrophilic substitution and sensitivity to strong acids).

  • Solvate Displacement: Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Section: Solvent Selection and Polymorphism).

  • Regulatory Limits: International Council for Harmonisation (ICH).[1] (2021).[3] Impurities: Guideline for Residual Solvents Q3C(R8).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR Characterization of 1-(Thiophen-3-yl)pentan-1-amine HCl

Executive Summary & Structural Context Objective: This guide provides a definitive infrared spectroscopic profile for 1-(Thiophen-3-yl)pentan-1-amine Hydrochloride , a structural analog of substituted phenethylamines whe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Objective: This guide provides a definitive infrared spectroscopic profile for 1-(Thiophen-3-yl)pentan-1-amine Hydrochloride , a structural analog of substituted phenethylamines where the benzene ring is replaced by a 3-thienyl moiety.

Target Audience: Analytical chemists, forensic researchers, and medicinal chemists requiring rigorous identification protocols to distinguish this compound from its regioisomer (2-thienyl) and carbocyclic analogs (phenyl).

Compound Architecture: The molecule consists of three distinct vibrational domains:

  • The Cationic Head: A primary ammonium salt (

    
    ).
    
  • The Linker: A pentyl alkyl chain (

    
    ).
    
  • The Core: A 3-substituted thiophene ring.

Critical Analytical Challenge: The primary difficulty lies in differentiating the 3-thienyl substitution from the more common 2-thienyl isomer. This guide focuses on the "Fingerprint Region" (600–1000 cm⁻¹) where this distinction is unambiguous.

FTIR Spectral Signature: Deconvolution by Region

The following data represents the characteristic vibrational modes derived from first-principles functional group analysis and comparative literature on 3-substituted thiophenes.

Table 1: Characteristic Absorption Bands[1]
Spectral RegionWavenumber (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Value
High Frequency 3100 – 3080Weak, Sharp

Stretch (Thiophene)
Confirms aromatic/heteroaromatic system.
3000 – 2800Strong, Broad

Stretch (

)
Overlaps with C-H stretches; characteristic of HCl salts.
2960 – 2850Medium

Stretch (Alkyl)
Standard pentyl chain signature (

).
Mid Frequency 1620 – 1580Medium

Deformation (Scissoring)
Confirms primary amine salt.
1500 – 1400Weak/MediumRing Breathing (Thiophene)Diagnostic for 5-membered heterocycles.
Fingerprint 1250 – 1020Medium

Stretch
Aliphatic amine linkage.
790 – 750 Strong

OOP Bending (3-Subst)
PRIMARY IDENTIFIER (Distinguishes from 2-isomer).
690 – 600Medium

Stretch
Thiophene ring confirmation.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the target compound against its closest structural relatives.[1]

Scenario A: Regioisomer Differentiation (3-Thienyl vs. 2-Thienyl)

The most common error in identification is confusing the 3-substituted target with the 2-substituted analog.

Feature1-(Thiophen-3-yl)pentan-1-amine HCl (Target)1-(Thiophen-2-yl)pentan-1-amine HCl (Alternative)
OOP Bending ~750–790 cm⁻¹ (Often split or higher freq)~690–710 cm⁻¹ (Very strong, lower freq)
Ring Stretching Symmetric breathing often weaker.Symmetric breathing often stronger/sharper.
Spectral Logic 3-substitution disrupts the symmetry less than 2-substitution, shifting OOP modes higher.2-substitution leaves a 3-hydrogen sequence, creating a distinct low-frequency loop.
Scenario B: Heterocycle vs. Carbocycle (Thiophene vs. Phenyl)

Distinguishing the target from 1-Phenylpentan-1-amine (a cathinone/amphetamine analog precursor).

FeatureThiophene Analog (Target)Phenyl Analog (Benzene Core)
C=C Stretch ~1400–1500 cm⁻¹ (Heteroaromatic)~1600 & 1475 cm⁻¹ (Classic doublet)
C-S Stretch Visible ~600–700 cm⁻¹ Absent
Overtones Weak/Indistinct (2000–1660 cm⁻¹)Distinct "Monosubstituted Benzene Fingers" pattern.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (especially from the hygroscopic HCl salt), follow this strict protocol.

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal

Preferred over KBr pellets to avoid moisture exchange.

  • Background Collection:

    • Clean crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure no peaks at 2350 cm⁻¹ (

      
      ) or 3400 cm⁻¹ (
      
      
      
      ).
  • Sample Preparation:

    • Take ~5 mg of 1-(Thiophen-3-yl)pentan-1-amine HCl .

    • Crucial Step: If the sample appears "sticky" or clumpy, dry in a vacuum desiccator for 30 mins. HCl salts are hygroscopic; absorbed water will create a massive broad peak at 3400 cm⁻¹ that obscures the amine stretches.

  • Acquisition:

    • Apply high pressure to the clamp (ensure good contact with crystal).

    • Scan range: 4000 – 600 cm⁻¹.[2]

    • Scans: 64 (to resolve weak thiophene overtones).

  • Data Processing (The "Self-Check"):

    • Baseline Correction: Apply only if the baseline drifts significantly >3500 cm⁻¹.

    • Normalization: Normalize to the strongest alkyl peak (~2900 cm⁻¹) for comparison.

    • Rejection Criteria: If the peak at ~1640 cm⁻¹ (Water bending) is stronger than the peak at ~1500 cm⁻¹ (Thiophene), the sample is too wet. Re-dry and re-scan.

Diagnostic Logic Pathway

The following diagram illustrates the decision logic for identifying the target compound based on spectral features.

FTIR_Identification_Logic Start Unknown Sample Spectrum Check_Amine Check 3200-2800 cm⁻¹ Is there a broad Ammonium band? Start->Check_Amine Check_Ring Check 1600-1400 cm⁻¹ Are there aromatic C=C stretches? Check_Amine->Check_Ring Yes Result_FreeBase Check: Free Base? (Sharp doublet ~3300 cm⁻¹, No broad salt band) Check_Amine->Result_FreeBase No (Sharp peaks) Differentiation Check Fingerprint (800-600 cm⁻¹) Analyze Out-of-Plane (OOP) Bending Check_Ring->Differentiation Yes (Thiophene/Benzene) Result_Target Match: 1-(Thiophen-3-yl)pentan-1-amine HCl (Peak ~750-790 cm⁻¹) Differentiation->Result_Target Strong Band 750-790 cm⁻¹ Result_2Iso Alternative: 2-Thienyl Isomer (Peak ~690-710 cm⁻¹) Differentiation->Result_2Iso Strong Band 690-710 cm⁻¹ Result_Phenyl Alternative: Phenyl Analog (Peaks 750 & 690 cm⁻¹ + Overtones) Differentiation->Result_Phenyl Doublet 750/690 cm⁻¹

Caption: Logical workflow for distinguishing 3-thienyl compounds from regioisomers and carbocyclic analogs using FTIR spectral markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heteroaromatic Compounds. Physical Methods in Heterocyclic Chemistry.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general 2-substituted vs 3-substituted thiophene patterns).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for primary amine salt broad band characteristics).

Sources

Comparative

Comparison of 2-isomer vs 3-isomer thiophene pentan-1-amine reactivity

Comparative Analysis: 2- vs. 3-Isomer Thiophene Pentan-1-amine in Medicinal Chemistry Executive Summary In the optimization of lead compounds, the switch between 2-substituted and 3-substituted thiophenes is a classic bi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 2- vs. 3-Isomer Thiophene Pentan-1-amine in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the switch between 2-substituted and 3-substituted thiophenes is a classic bioisosteric strategy used to alter vector orientation without significantly changing molecular weight. However, for thiophene pentan-1-amine , this isomerism introduces profound differences in synthetic accessibility, chemical stability, and metabolic fate.

  • 2-Isomer (2-TPA): The "Workhorse." High synthetic accessibility, predictable metabolic clearance (C5 oxidation), and generally higher chemical stability. It mimics para-substituted benzenes in vector projection.

  • 3-Isomer (3-TPA): The "Geometric Specialist." Significantly harder to synthesize regioselectively. It possesses a "hot" C2 position that increases susceptibility to electrophilic attack and metabolic bioactivation. It mimics meta-substituted benzenes.

Electronic Landscape & Molecular Geometry

The primary amine in both isomers is tethered by a 5-carbon pentyl chain. Due to the distance (


6 Å) between the thiophene ring and the nitrogen, the pKa of the amine (~10.5)  remains virtually identical between isomers. The critical differences lie in the thiophene ring itself.
Electronic Activation
  • 2-Isomer: The alkyl chain at C2 activates the C5 position (alpha) and C3 (beta). The sulfur atom’s lone pair resonance stabilizes the C5-intermediate during electrophilic aromatic substitution (EAS).

  • 3-Isomer: The alkyl chain at C3 activates the C2 position (alpha). Crucial Insight: The C2 position in 3-alkylthiophenes is hyper-reactive compared to any position in the 2-isomer. It is sterically unhindered and electronically activated by both the sulfur atom and the alkyl group.

Vector Projection

The angle of the pentyl chain relative to the sulfur atom dictates binding pocket fit.

  • 2-Isomer:

    
     bond angle projection (linear-like).
    
  • 3-Isomer:

    
     bond angle projection (kinked).
    

Synthetic Accessibility & Protocols

The 2-isomer allows for direct functionalization, while the 3-isomer requires "defensive" synthetic strategies to prevent unwanted C2 substitution.

Comparative Synthesis Workflow

Synthesis_Comparison Start_2 Thiophene (Unsubstituted) Step_2A Acylation (Friedel-Crafts) (Selectivity: >95% at C2) Start_2->Step_2A Easy Start_3 3-Bromothiophene Step_3A Lithium-Halogen Exchange (-78°C, Kinetic Control) Start_3->Step_3A Strict Temp Control Step_2B Wolff-Kishner Reduction + Amine Install Step_2A->Step_2B Prod_2 2-Isomer Product (High Yield) Step_2B->Prod_2 Step_3B Electrophile Trap (Requires blocking C2 if warm) Step_3A->Step_3B Prod_3 3-Isomer Product (Mod. Yield, C2 impurity risk) Step_3B->Prod_3

Figure 1: Divergent synthetic pathways. The 2-isomer utilizes thermodynamic preference, while the 3-isomer relies on kinetic control starting from halogenated precursors.

Standardized Protocol: Reductive Amination (Applicable to both)

Note: This protocol assumes the precursor 5-(thiophen-x-yl)pentanal is already synthesized.

  • Reagents: Aldehyde precursor (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (0.2 M).

  • Procedure:

    • Dissolve aldehyde in dry MeOH under

      
      .
      
    • Add

      
       and stir for 30 min at RT (Imine formation).
      
    • Cool to 0°C. Add

      
       portion-wise.
      
    • Critical Step: For the 3-isomer , monitor reaction time strictly (max 2h). Prolonged exposure to Lewis acids or acidic workup can induce polymerization at the C2 position.

    • Quench with

      
       (sat). Extract with DCM.
      
  • Validation:

    • 2-Isomer NMR:

      
       6.8-7.1 ppm (3 protons).
      
    • 3-Isomer NMR: Distinct singlet-like signal at C2 (

      
       ~6.9-7.0 ppm) often splits finely due to long-range coupling.
      

Reactivity & Metabolic Liability[1]

The most significant differentiator for drug development is the metabolic fate.

The "Two-Gate" Vulnerability of the 3-Isomer
  • 2-Isomer: The C2 position is blocked by the pentyl chain. Metabolic oxidation (CYP450) is forced to occur at C5 (the only open alpha position). This leads to a predictable pathway: Hydroxylation

    
     Ring Opening 
    
    
    
    Mercapturic acid excretion.
  • 3-Isomer: Both alpha positions (C2 and C5) are open.

    • C2: Highly reactive. Oxidation here often leads to reactive sulfoxides or epoxides that can covalently bind to proteins (toxicity signal).

    • C5: Less reactive than C2.

Metabolic Pathway Visualization

Metabolism Sub_2 2-Isomer Met_2_Safe C5-Hydroxylation (Clearance) Sub_2->Met_2_Safe Major Pathway Sub_3 3-Isomer Met_3_Danger C2-Oxidation (Reactive Intermediate) Sub_3->Met_3_Danger Kinetic Preference Met_3_Safe C5-Oxidation Sub_3->Met_3_Safe Minor Exc Excretion Met_2_Safe->Exc Tox Protein Adducts (Toxicity) Met_3_Danger->Tox Bioactivation Met_3_Safe->Exc

Figure 2: Metabolic decision tree. The 3-isomer presents a higher risk of bioactivation due to the accessible and reactive C2 position.

Comparative Performance Matrix

Feature2-Isomer (2-TPA)3-Isomer (3-TPA)Implications
Synthetic Yield (Overall) High (60-80%)Moderate (30-50%)3-isomer requires more purification steps.
C-H Acidity (Lithiation) C5 (

~33)
C2 (

~30)
3-isomer lithiates faster but scrambles easily.
EAS Reactivity (

)
1.0 (Reference)~3.5 (at C2)3-isomer is unstable in strong acids.
Metabolic Stability Moderate (

> 60 min)
Low (

< 30 min)
3-isomer often requires C2-blocking (e.g., Cl, F, Me).
Vector Angle


Use 3-isomer to access "deep" pockets.
LogP (Lipophilicity) ~2.3~2.3Negligible difference in solubility.

Expert Recommendation

When to use the 2-Isomer:

  • Initial High-Throughput Screening (HTS) library generation.

  • When the thiophene is used purely as a lipophilic spacer.

  • If metabolic stability is the primary failure mode in the lead series.

When to use the 3-Isomer:

  • When the 2-isomer shows activity but poor binding affinity (suggesting incorrect vector).

  • Mitigation Strategy: If the 3-isomer is active, immediately synthesize the 2-chloro-3-pentyl or 2-methyl-3-pentyl analog. This blocks the metabolic "hotspot" while retaining the 3-isomer geometry.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophenes." Chemical Research in Toxicology. Link (Definitive source on S-oxidation and C2-metabolic liability).

  • Wünsch, B., et al. (2012). "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands." Journal of Medicinal Chemistry. Link (Demonstrates the vector differences between 2- and 3-thienyl substituents).

  • FEMA Expert Panel. (2016). "Safety evaluation of substituted thiophenes used as flavoring ingredients." Food and Chemical Toxicology. Link (Provides comparative metabolic data for alkyl-thiophenes).

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.
Validation

A Senior Application Scientist's Guide to Qualifying Reference Standards for 1-(Thiophen-3-yl)pentan-1-amine hydrochloride

Introduction: The Bedrock of Analytical Confidence In the landscape of pharmaceutical development and quality control (QC), the reference standard is the ultimate arbiter of truth. It is the benchmark against which all p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Analytical Confidence

In the landscape of pharmaceutical development and quality control (QC), the reference standard is the ultimate arbiter of truth. It is the benchmark against which all production batches of an active pharmaceutical ingredient (API) or drug product are measured. Consequently, the quality of the reference standard is not merely a parameter; it is the foundation upon which product safety and efficacy are built. An inadequately characterized or impure reference standard can lead to the erroneous release of out-of-specification products, with potentially severe consequences.

This guide provides an in-depth, comparative framework for the quality control and qualification of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride reference standards. This compound, a key building block in medicinal chemistry, requires rigorous analytical scrutiny. We will move beyond a simple checklist of tests, delving into the scientific rationale behind method selection and data interpretation. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with establishing and maintaining a robust reference standard program. We will follow a hypothetical comparison of three commercially available reference standards (Lot A, Lot B, and Lot C) to illustrate the principles in practice.

The International Council on Harmonisation (ICH) guidelines provide a framework, stating that reference standards should be "evaluated and characterised according to their intended uses".[1] This guide will put that principle into practice, demonstrating a self-validating system of protocols to ensure that a chosen standard is unequivocally fit for purpose.

Defining Quality: The Critical Attributes of a Reference Standard

Before any comparative analysis can begin, we must define the critical quality attributes (CQAs) that constitute a suitable reference standard. For a synthetic compound like 1-(Thiophen-3-yl)pentan-1-amine hydrochloride, these attributes extend beyond simple purity.

  • Identity: The standard must be unambiguously confirmed as the correct chemical structure.

  • Purity: This is a multi-faceted attribute. We must assess not only the overall purity but also identify and quantify specific impurities, including organic (process-related, degradation products) and inorganic residues.

  • Assay (Potency): The exact content of the analyte in the reference material must be determined. This is crucial for the accurate quantification of the API in samples. A reference standard's purity value must be accurately understood and characterized.[2]

  • Physicochemical Properties: Characteristics such as appearance, solubility, and water content (for hydrochlorides) are essential for consistent handling and preparation of standard solutions.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique can fully characterize a reference standard. A robust qualification program relies on an orthogonal set of methods, where each technique provides a different and complementary piece of the quality puzzle. The diagram below illustrates the comprehensive workflow for qualifying a new reference standard lot.

Caption: Workflow for qualifying a new reference standard lot.

Experimental Methodologies & Comparative Data

Here we detail the core analytical protocols used to compare our three hypothetical lots (A, B, and C).

Identity Confirmation: NMR and Mass Spectrometry

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Principle: ¹H NMR provides a definitive fingerprint of the molecule's structure by mapping the chemical environment of each hydrogen atom. It is exceptionally powerful for confirming identity and detecting proton-containing impurities.

  • Protocol:

    • Accurately weigh ~5 mg of the reference standard into an NMR tube.

    • Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆), which solubilizes the hydrochloride salt effectively.

    • Acquire the spectrum on a ≥400 MHz spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and assign them to the corresponding protons in the structure.

  • Rationale: The choice of DMSO-d₆ is deliberate; its residual proton signal (at ~2.50 ppm) is typically clear of the main analyte signals, and its water peak (~3.33 ppm) can give a qualitative indication of moisture. A high-field spectrometer (≥400 MHz) is chosen to achieve better signal dispersion, which is critical for resolving closely spaced peaks and identifying minor impurities.[3]

  • Comparative Analysis (Lots A, B, C):

    • Lot A & B: Spectra are superimposable and match the expected structure of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride perfectly. All chemical shifts, coupling constants, and integrations are correct. A small peak consistent with residual ethyl acetate is noted in Lot B at ~2.0 ppm.

    • Lot C: The main signals are present, but an additional set of small, unidentified aromatic and aliphatic signals are observed, suggesting a structural isomer or a significant process-related impurity at a level of ~1-2%.

B. High-Resolution Mass Spectrometry (HRMS)

  • Principle: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its elemental formula.

  • Protocol:

    • Prepare a dilute solution (~10 µg/mL) of the standard in methanol.

    • Infuse the solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Determine the mass of the protonated molecule [M+H]⁺ (the free base).

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, preventing fragmentation and preserving the parent ion. A high-resolution instrument (TOF or Orbitrap) is required to achieve the mass accuracy (typically <5 ppm) needed to distinguish between elemental compositions.[3]

  • Comparative Analysis (Lots A, B, C):

    • Expected [M+H]⁺ for C₉H₁₅NS: 170.0947 Da.

    • Lot A: Measured m/z = 170.0945 (Δ -1.2 ppm). Excellent agreement.

    • Lot B: Measured m/z = 170.0946 (Δ -0.6 ppm). Excellent agreement.

    • Lot C: Measured m/z = 170.0945 (Δ -1.2 ppm). The primary ion is correct, but an additional ion at m/z = 184.1104 is also observed, corresponding to a potential methylated impurity (C₁₀H₁₇NS).

Purity and Assay: High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is the workhorse technique for purity assessment in pharmaceuticals.[4][5] A well-developed method can separate the main component from process impurities and degradation products. The area of the main peak relative to the total area of all peaks provides the chromatographic purity.

  • Protocol: A stability-indicating gradient HPLC-UV method is developed and validated.

Parameter Condition Rationale (Expertise)
Column C18, 2.1 x 100 mm, 1.8 µmA C18 column provides excellent hydrophobic retention for the molecule. The smaller particle size (1.8 µm) offers high efficiency and resolution, critical for separating closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and protonates residual silanols on the column, improving the peak shape of the basic amine analyte.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 15 minA gradient elution is necessary to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-retained and resolved from early eluters.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
Detection UV at 235 nmThe thiophene ring provides a strong chromophore. 235 nm is chosen as a wavelength that provides a good response for both the main peak and potential impurities.
Injection Vol. 2 µLSmall volume to prevent column overload and peak distortion.
Standard Conc. 0.5 mg/mLA concentration that provides a strong UV signal without saturating the detector.
  • Self-Validation (System Suitability): Before sample analysis, a system suitability test (SST) is performed by making five replicate injections of the standard. Acceptance criteria (e.g., %RSD of peak area <1.0%, tailing factor <1.5, theoretical plates >10000) must be met to ensure the system is performing correctly. This is a core tenet of a trustworthy protocol.

Comparative Data Summary

The following table summarizes the hypothetical data obtained from the analysis of the three lots. The assay is calculated by a mass balance approach, as recommended by ICH guidelines, where Assay = 100% - % Organic Impurities - % Water Content - % Residual Solvents - % Inorganic Residue.[7]

Parameter Lot A Lot B Lot C Acceptance Criteria
Appearance White Crystalline SolidWhite Crystalline SolidOff-white PowderWhite to Off-white Solid
Identity (NMR, MS) ConformsConformsConforms (with impurity)Conforms to Structure
Water Content (KF) 0.15%0.25%0.80%≤ 1.0%
Residual Solvents (GC) <0.01%0.12% (Ethyl Acetate)<0.01%Per ICH Q3C Limits
Purity (HPLC, % Area) 99.92%99.75%98.61%≥ 99.5%
Largest Impurity (HPLC) 0.04%0.11%1.15% (Unidentified)≤ 0.10%
Total Impurities (HPLC) 0.08%0.25%1.39%≤ 0.50%
Calculated Assay 99.77% 99.38% 97.02% Report Value

Decision and Qualification

Based on the comparative data, a decision on which reference standard to qualify can be made. The following decision tree illustrates the logical process.

G start Start Qualification of Lots A, B, C id_check Identity Confirmed by NMR & HRMS? start->id_check purity_check HPLC Purity ≥ 99.5%? id_check->purity_check  Lots A & B: Yes Lot C: Yes, but with impurity reject_C3 Reject Lot C id_check->reject_C3  Lot C Fails due to  unidentified impurity impurity_check Largest Single Impurity ≤ 0.10%? purity_check->impurity_check  Lot A & B: Yes reject_C2 Reject Lot C purity_check->reject_C2  Lot C: No (98.61%) qualify_A Qualify Lot A (Assay = 99.8%) impurity_check->qualify_A  Lot A: Yes (0.04%) qualify_B Qualify Lot B as Secondary Standard (Assay = 99.4%) impurity_check->qualify_B  Lot B: No (0.11%) reject_C Reject Lot C

Caption: Decision tree for reference standard qualification.

  • Lot A: Meets all predefined specifications. Its high purity (99.92%) and low impurity levels make it an ideal candidate for a Primary Reference Standard .

  • Lot B: While the identity is correct and purity is high (99.75%), it fails the specification for the largest single impurity (0.11% vs ≤ 0.10%). Depending on the intended use, it might be suitable as a Working or Secondary Reference Standard for routine tests where the main impurity is well-separated, but not as a primary standard used for critical assays.

  • Lot C: Fails on multiple critical attributes. The identity is questionable due to extra signals in both NMR and MS, and the HPLC purity is well below the required threshold. This lot is unequivocally rejected .

Conclusion

The qualification of a reference standard is a rigorous, evidence-based process that underpins the entire quality system of a pharmaceutical product. This guide has demonstrated that a combination of orthogonal analytical techniques, guided by sound scientific principles and regulatory expectations, is required to make an informed decision. By comparing potential standards against a predefined set of critical quality attributes, we can confidently select a material like Lot A as a primary reference standard for 1-(Thiophen-3-yl)pentan-1-amine hydrochloride. This ensures that the benchmark for quality is itself of the highest possible standard, guaranteeing accuracy and reliability in all future analytical testing.

References

  • DeMong, D. E., Williams, R. M. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(26), 5153-5156.
  • Welch, C. J., et al. (2009). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Chirality, 21(8), 772-779.
  • Mire-Sluis, A., et al. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]

  • ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Stalikas, C. D. (2002). Chromatographic determination of amines in foods.
  • DeMong, D. E., & Williams, R. M. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(26), 5153-5156.
  • ICH. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem. (n.d.). Thiophen-3-amine hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]

  • Sznitowska, M., et al. (2011). HPLC method for identification and quantification of three active substances in a dermatological preparation - Viosept ointment. Acta Poloniae Pharmaceutica, 68(4), 493-499.
  • Biotage. (n.d.). Extraction and Analysis Methods for Fentanyl and Fentanyl Analogues in Whole Blood and Urine. Retrieved from Biotage. [Link]

  • University of Notre Dame - Curate ND. (2023). Methods for Pharmaceutical and Illicit Drug Analysis. Retrieved from Curate ND. [Link]

  • Gackowska, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4689.
  • Bright, A., et al. (2010). Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. Asian Journal of Chemistry, 22(8), 5871-5882.
  • PubChemLite. (n.d.). Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride. Retrieved from PubChemLite. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-3-yl)pentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-3-yl)pentan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.